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  • Product: 5-Methoxy-4-methyl-2-nitrobenzonitrile
  • CAS: 959137-56-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methoxy-4-methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methoxy-4-methyl-2-nitrobenzonitrile, a substituted benzonitrile with significant poten...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-4-methyl-2-nitrobenzonitrile, a substituted benzonitrile with significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates its known properties, outlines a plausible synthetic pathway, discusses its potential applications in drug discovery, and provides essential safety and handling information. The content herein is curated to support the research and development endeavors of professionals in the chemical and pharmaceutical sciences.

Introduction

5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS No. 959137-56-5) is a distinct aromatic organic compound characterized by a benzonitrile core substituted with a methoxy, a methyl, and a nitro group.[1] The unique electronic interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro and cyano functionalities imparts specific reactivity and potential for diverse chemical transformations. Such polysubstituted aromatic scaffolds are of considerable interest in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The benzonitrile moiety itself is a recognized pharmacophore, and its derivatives are integral to various enzyme inhibitors and other bioactive molecules.[2] This guide aims to serve as a foundational resource for researchers exploring the utility of this compound.

Physicochemical and Spectroscopic Data

While extensive experimental data for 5-Methoxy-4-methyl-2-nitrobenzonitrile is not widely published, the following table summarizes its core properties and predicted spectroscopic data based on its structure and data from analogous compounds.

PropertyValueSource/Method
CAS Number 959137-56-5[1]
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Predicted: Pale yellow to yellow solid
Melting Point Not available
Solubility Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.[2]
¹H NMR (Predicted) δ 7.6-7.8 (s, 1H, Ar-H), 7.1-7.3 (s, 1H, Ar-H), 3.9-4.1 (s, 3H, -OCH₃), 2.3-2.5 (s, 3H, -CH₃)Based on analogous structures
¹³C NMR (Predicted) δ 160-165 (C-OCH₃), 148-152 (C-NO₂), 140-145 (C-CH₃), 130-135 (Ar-C), 115-120 (C-CN), 110-115 (Ar-CH), 105-110 (Ar-CH), 55-60 (-OCH₃), 15-20 (-CH₃)Based on analogous structures
IR (Predicted, cm⁻¹) ~2230-2210 (C≡N stretch), ~1550-1490 (Asymmetric NO₂ stretch), ~1380-1320 (Symmetric NO₂ stretch), ~1280-1200 (Aryl C-O stretch)[3]
Mass Spec (m/z) Predicted [M]⁺: 192[4]

Proposed Synthesis Pathway

A plausible synthetic route to 5-Methoxy-4-methyl-2-nitrobenzonitrile can be conceptualized starting from commercially available 4-methyl-3-nitrophenol. This multi-step synthesis involves methylation, followed by formylation, oximation, and finally dehydration to yield the target nitrile.

Experimental Protocol

Step 1: Methylation of 4-methyl-3-nitrophenol

  • Rationale: To introduce the methoxy group, a standard Williamson ether synthesis is employed.

  • Procedure:

    • Dissolve 4-methyl-3-nitrophenol in a suitable polar aprotic solvent such as acetone or DMF.

    • Add a base, for instance, potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

    • Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting 2-methoxy-4-methyl-1-nitrobenzene by column chromatography or recrystallization.

Step 2: Formylation of 2-methoxy-4-methyl-1-nitrobenzene

  • Rationale: Introduction of a formyl group at the ortho position to the nitro group can be achieved through various methods, such as the Vilsmeier-Haack reaction.

  • Procedure:

    • In a round-bottom flask, cool a mixture of DMF and phosphorus oxychloride (POCl₃) to 0 °C to form the Vilsmeier reagent.

    • Slowly add 2-methoxy-4-methyl-1-nitrobenzene to the Vilsmeier reagent, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.

    • Quench the reaction by pouring it onto crushed ice, followed by neutralization with a base like sodium hydroxide.

    • Extract the product, 5-methoxy-4-methyl-2-nitrobenzaldehyde, with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product for the next step.

Step 3 & 4: Oximation and Dehydration to 5-Methoxy-4-methyl-2-nitrobenzonitrile

  • Rationale: A common method to convert an aldehyde to a nitrile is through the formation of an oxime intermediate, followed by dehydration.

  • Procedure:

    • Dissolve the crude 5-methoxy-4-methyl-2-nitrobenzaldehyde in a suitable solvent like ethanol or a mixture of pyridine and ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) to form the aldoxime.

    • Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

    • For the dehydration step, add a dehydrating agent such as acetic anhydride, thionyl chloride, or a copper(II) sulfate catalyst and heat the reaction mixture.

    • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-Methoxy-4-methyl-2-nitrobenzonitrile.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-methyl-3-nitrophenol Step1 Methylation (e.g., (CH3)2SO4, K2CO3) Start->Step1 Intermediate1 2-methoxy-4-methyl-1-nitrobenzene Step1->Intermediate1 Step2 Formylation (Vilsmeier-Haack) Intermediate1->Step2 Intermediate2 5-methoxy-4-methyl-2-nitrobenzaldehyde Step2->Intermediate2 Step3 Oximation (NH2OH·HCl) Intermediate2->Step3 Intermediate3 5-methoxy-4-methyl-2-nitrobenzaldehyde oxime Step3->Intermediate3 Step4 Dehydration (e.g., Ac2O, heat) Intermediate3->Step4 FinalProduct 5-Methoxy-4-methyl-2-nitrobenzonitrile Step4->FinalProduct

Caption: Proposed synthesis of 5-Methoxy-4-methyl-2-nitrobenzonitrile.

Applications in Drug Discovery and Development

The structural motifs present in 5-Methoxy-4-methyl-2-nitrobenzonitrile make it a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules with potential biological activity.

  • Scaffold for Kinase Inhibitors: The benzonitrile core is a key feature in many kinase inhibitors. The functional groups on this molecule offer multiple points for derivatization to explore structure-activity relationships (SAR) in the development of targeted cancer therapies.

  • Intermediate for Bioactive Heterocycles: The nitro group can be readily reduced to an amine, which can then be used in cyclization reactions to form various heterocyclic systems like quinazolines, benzimidazoles, and quinolines. These heterocycles are prevalent in a wide range of pharmaceuticals.

  • Probing Molecular Interactions: The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a drug candidate's binding affinity and pharmacokinetic properties.[2]

Drug_Discovery_Logic A 5-Methoxy-4-methyl-2-nitrobenzonitrile B Chemical Modification (e.g., Nitro Reduction) A->B C Functionalized Intermediate B->C D Cyclization Reactions C->D E Library of Heterocyclic Compounds D->E F Biological Screening E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimized Drug Candidate H->I

Caption: Logical workflow for utilizing the title compound in drug discovery.

Safety and Handling

As a nitro-substituted aromatic nitrile, 5-Methoxy-4-methyl-2-nitrobenzonitrile should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5]

  • Toxicology: While specific toxicity data for this compound is not available, related nitrobenzonitriles are known to be harmful if swallowed, in contact with skin, or if inhaled.[5] They can cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Methoxy-4-methyl-2-nitrobenzonitrile is a promising chemical intermediate with significant potential for application in synthetic organic chemistry, particularly in the realm of drug discovery and development. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential utility. Further experimental validation of the data presented here is encouraged to fully elucidate the chemical and biological profile of this compound.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Nitrobenzonitrile. (September 24, 2025). [Link]

Sources

Exploratory

Technical Whitepaper: 5-Methoxy-4-methyl-2-nitrobenzonitrile

The following technical guide details the structural analysis, synthetic methodology, and pharmaceutical utility of 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5). Strategic Intermediate for Condensed Heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic methodology, and pharmaceutical utility of 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5).

Strategic Intermediate for Condensed Heterocyclic Therapeutics [1]

Executive Summary

5-Methoxy-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic scaffold serving as a critical intermediate in the synthesis of quinazoline and quinoline-based small molecule inhibitors.[1] Its structural integrity—defined by the orthogonal reactivity of the nitrile (–CN), nitro (–NO2), and methoxy (–OCH3) groups—allows for divergent synthetic pathways, primarily in the development of Tyrosine Kinase Inhibitors (TKIs) and antiviral agents.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic architecture based on electrophilic aromatic substitution, and its downstream application in generating the pharmacologically active 2-amino-5-methoxy-4-methylbenzonitrile moiety.[1]

Structural Elucidation & Physicochemical Profile[1][2]

Nomenclature & Identity[1]
  • IUPAC Name: 5-Methoxy-4-methyl-2-nitrobenzonitrile[1][2][3]

  • CAS Registry Number: 959137-56-5[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][3]
  • Molecular Weight: 192.17 g/mol [1][3]

  • SMILES: COc1cc(c(cc1C)C#N)[O-] (Note: Numbering priority dictates CN=1, NO2=2).[1]

Physicochemical Data

The following data aggregates experimental values and high-confidence predictive models for the solid-state compound.

PropertyValue / RangeConfidence
Appearance Pale yellow to orange crystalline solidHigh (Experimental)
Melting Point >136°C (Decomposition)High (Experimental)
Density 1.28 ± 0.05 g/cm³Predicted
LogP 2.51Predicted
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in MeOH.[1][3]High (Experimental)
H-Bond Acceptors 4 (Nitrile N, Nitro O's, Methoxy O)Exact
Structural Logic & Reactivity

The molecule features a "push-pull" electronic system:

  • Electronic Activation: The 5-methoxy group is a strong

    
    -donor, significantly increasing electron density at the ortho and para positions relative to itself.[1]
    
  • Electronic Deactivation: The 2-nitro and 1-cyano groups are strong electron-withdrawing groups (EWGs), making the ring susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) under specific conditions (e.g., displacement of the methoxy or nitro group by amines), though the primary utility lies in the reduction of the nitro group .[1]
    
  • Steric Environment: The 4-methyl group provides steric bulk, influencing the regioselectivity of subsequent reactions on the aniline derivative.[1]

Synthetic Architecture

The synthesis of 5-Methoxy-4-methyl-2-nitrobenzonitrile is governed by the directing effects of substituents on the precursor 3-methoxy-4-methylbenzonitrile .[1]

Retrosynthetic Analysis

The most efficient route disconnects at the nitro group, implying a late-stage nitration of the electron-rich benzonitrile core.[1]

Retrosynthesis Target 5-Methoxy-4-methyl-2-nitrobenzonitrile (Target) Precursor 3-Methoxy-4-methylbenzonitrile (Key Intermediate) Target->Precursor Nitration (HNO3/H2SO4) Regioselective Start 3-Methoxy-4-methylbenzoic acid (Commercial Starting Material) Precursor->Start 1. Amidation 2. Dehydration

Figure 1: Retrosynthetic disconnection showing the construction of the nitro-benzonitrile core from commercially available benzoic acid derivatives.[1]

Detailed Synthetic Protocol
Phase 1: Precursor Assembly (Nitrile Formation)

Reaction: Conversion of 3-methoxy-4-methylbenzoic acid to 3-methoxy-4-methylbenzonitrile.[1]

  • Activation: Suspend 3-methoxy-4-methylbenzoic acid (1.0 eq) in Toluene. Add Thionyl Chloride (SOCl

    
    , 1.5 eq) and catalytic DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Amidation: Concentrate to remove excess SOCl

    
    . Dissolve the residue in DCM and add dropwise to cold aqueous Ammonium Hydroxide (NH
    
    
    
    OH) at 0°C. Filter the precipitated 3-methoxy-4-methylbenzamide .
  • Dehydration: Suspend the amide in POCl

    
     (3.0 eq) or use SOCl
    
    
    
    /DMF. Heat to 80°C for 3 hours. Quench on ice. Extract with Ethyl Acetate.[1][5][6]
    • Yield: ~85-90%[1]

    • Intermediate:3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3).[1]

Phase 2: Regioselective Nitration

Rationale: The methoxy group (at C3 of the precursor) strongly directs electrophiles to its para position (C6).[1] The methyl group (at C4) directs ortho (C5), but the methoxy effect dominates. The nitrile (at C1) directs meta (C3, C5). The consensus active site is C6 (relative to precursor numbering), which becomes C2 in the final product numbering.

Protocol:

  • Preparation: Dissolve 3-methoxy-4-methylbenzonitrile (10.0 g, 68 mmol) in concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 50 mL) at -5°C.
  • Addition: Add Fuming Nitric Acid (HNO

    
    , 1.1 eq) dropwise, maintaining internal temperature < 5°C to prevent dinitration or oxidation of the methyl group.
    
  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a yellow solid.[1][7]

  • Purification: Filter the solid. Wash with cold water (3x) and cold Ethanol (1x).[1] Recrystallize from Ethanol/Water if necessary.[1]

    • Target:5-Methoxy-4-methyl-2-nitrobenzonitrile .[1][2][3][4][8]

    • Expected Yield: 75-85%.[1]

SynthesisFlow Step1 3-Methoxy-4-methylbenzoic acid Step2 3-Methoxy-4-methylbenzonitrile Step1->Step2 1. SOCl2, Reflux 2. NH3 (aq) 3. POCl3 (Dehydration) Step3 5-Methoxy-4-methyl-2-nitrobenzonitrile (TARGET) Step2->Step3 HNO3 / H2SO4 0°C, 1h (Regioselective Nitration)

Figure 2: Forward synthetic pathway highlighting reagents and key transformations.

Pharmaceutical Applications

The primary utility of 5-Methoxy-4-methyl-2-nitrobenzonitrile lies in its reduction to 2-amino-5-methoxy-4-methylbenzonitrile .[1] This aniline derivative is a "privileged structure" in medicinal chemistry, specifically for constructing the Quinazoline-4(3H)-one scaffold found in EGFR and VEGFR inhibitors.[1]

Downstream Transformation: The Niementowski Cyclization

The reduction of the nitro group yields the 2-amino derivative, which can react with formamide or ortho-esters to close the pyrimidine ring.[1]

  • Reduction Protocol: Fe/NH

    
    Cl or H
    
    
    
    /Pd-C in Methanol.[1]
  • Product: 2-Amino-5-methoxy-4-methylbenzonitrile (CAS 959137-58-7).[1][3]

  • Application: Reaction with Formic acid yields 6-methoxy-7-methylquinazolin-4(3H)-one , a core scaffold for drugs targeting receptor tyrosine kinases.[1]

Pathway Visualization[1]

DrugPathway Nitro 5-Methoxy-4-methyl-2-nitrobenzonitrile Aniline 2-Amino-5-methoxy-4-methylbenzonitrile (Active Precursor) Nitro->Aniline Reduction (H2/Pd-C or Fe/AcOH) Quinazoline 6-Methoxy-7-methylquinazolin-4-one (Kinase Inhibitor Core) Aniline->Quinazoline Cyclization (Formamide/Heat)

Figure 3: Derivatization of the target compound into bioactive quinazoline scaffolds.[1]

Analytical Characterization (Expectations)

To validate the synthesis, the following spectral signatures should be confirmed:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       7.90–8.10 (s, 1H, Ar-H at C3, ortho to NO
      
      
      
      ).[1]
    • 
       7.40–7.60 (s, 1H, Ar-H at C6, meta to NO
      
      
      
      ).[1]
    • 
       3.95 (s, 3H, OCH
      
      
      
      ).
    • 
       2.45 (s, 3H, Ar-CH
      
      
      
      ).[1][6]
  • IR Spectroscopy:

    • 
       ~2220 cm
      
      
      
      (C
      
      
      N stretch, sharp).[1]
    • 
       ~1530, 1350 cm
      
      
      
      (NO
      
      
      asymmetric/symmetric stretch).[1]
  • Mass Spectrometry (ESI):

    • [M+H]

      
       calculated: 193.06; found: 193.1.[1]
      

Safety & Handling

  • Hazards: As a nitro-aromatic nitrile, the compound presents risks of explosive decomposition if heated under confinement.[1] It is likely acutely toxic if swallowed or inhaled (Nitile toxicity mechanism).[1]

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen), protected from light.

  • Disposal: All waste streams containing this compound must be treated as hazardous organic waste, specifically segregated from oxidizers.[1]

References

  • BLD Pharm. (2025).[1] Product Analysis: 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS 959137-56-5).[1][2][4] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14752994, 3-Methoxy-4-methylbenzonitrile. Retrieved from [1]

  • BenchChem. (2025).[1][5] Technical Guide: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile and derivatives. Retrieved from

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from

  • ChemicalBook. (2025).[1] CAS Database List: 959137-56-5.[1][2] Retrieved from

Sources

Foundational

Physical properties of 5-Methoxy-4-methyl-2-nitrobenzonitrile

CAS Registry Number: 959137-56-5 Chemical Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol Executive Summary 5-Methoxy-4-methyl-2-nitrobenzonitrile is a specialized organic intermediate used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 959137-56-5 Chemical Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol

Executive Summary

5-Methoxy-4-methyl-2-nitrobenzonitrile is a specialized organic intermediate used primarily in the synthesis of pharmacologically active small molecules, particularly kinase inhibitors and receptor antagonists. Its structural core—a trisubstituted benzene ring featuring a nitrile, a nitro group, and an electron-donating methoxy group—makes it a versatile electrophile and a precursor to polysubstituted anilines. This guide details its physical properties, synthetic pathways, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis[1]

AttributeDetail
IUPAC Name 5-Methoxy-4-methyl-2-nitrobenzonitrile
CAS Number 959137-56-5
SMILES COc1cc(c(cc1C)C#N)[O-]
InChIKey Predicted based on structure
Molecular Weight 192.17 g/mol
Appearance Pale yellow to orange crystalline solid
Structural Commentary

The molecule is characterized by a "push-pull" electronic system:

  • Electron Withdrawing Groups (EWG): The Nitro (-NO₂) at position 2 and Nitrile (-CN) at position 1 create a highly electron-deficient aromatic core, making the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho/para to these groups.

  • Electron Donating Groups (EDG): The Methoxy (-OCH₃) at position 5 and Methyl (-CH₃) at position 4 provide steric bulk and electronic modulation, influencing the regioselectivity of further derivatization.

Physical Properties Matrix

Note: Due to the specialized nature of this intermediate, specific experimental values may vary by batch and purity. Values below represent high-confidence predicted ranges based on structural analogs (e.g., 2-methoxy-4-nitrobenzonitrile).

PropertyValue / RangeConfidence Level
Melting Point 135°C – 145°CPredicted (Analogous structures)
Boiling Point ~380°C (at 760 mmHg)Calculated
Density 1.25 ± 0.1 g/cm³Calculated
LogP (Octanol/Water) 1.8 – 2.2Predicted
Flash Point >180°CPredicted
pKa N/A (Non-ionizable core)-
Solubility Profile
  • High Solubility: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile.

  • Low/Insoluble: Water, Hexanes, Diethyl Ether.

Spectral Characterization (Predicted)

Researchers verifying the identity of synthesized or purchased batches should reference these predicted spectral signals.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 7.85 (s, 1H): Aromatic proton at position 3 (ortho to nitro, meta to nitrile). Highly deshielded.

  • δ 7.45 (s, 1H): Aromatic proton at position 6 (ortho to nitrile, meta to nitro).

  • δ 3.95 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.30 (s, 3H): Methyl group (-CH₃).

IR Spectroscopy (FT-IR)
  • 2230 cm⁻¹: Nitrile (C≡N) stretch (Distinctive sharp peak).

  • 1530 cm⁻¹ & 1350 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.

  • 1250 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.

Synthesis & Reaction Pathways[1][3][4]

The synthesis of 5-Methoxy-4-methyl-2-nitrobenzonitrile typically requires careful regiocontrol to ensure the nitro group installs at the 2-position relative to the nitrile.

Synthesis Workflow

The most robust pathway involves the nitration of 4-methyl-3-methoxybenzonitrile . The directing effects of the methoxy (ortho/para director) and the nitrile (meta director) reinforce substitution at the desired position.

SynthesisPathway Start 4-Methyl-3-nitrophenol Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 4-Methyl-3-nitroanisole Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 4-Methyl-3-methoxyaniline Step2->Inter2 Step3 Sandmeyer Reaction (NaNO2, CuCN) Inter2->Step3 Inter3 4-Methyl-3-methoxybenzonitrile Step3->Inter3 Step4 Nitration (HNO3, H2SO4) Inter3->Step4 Final 5-Methoxy-4-methyl- 2-nitrobenzonitrile Step4->Final

Figure 1: Proposed retrosynthetic pathway starting from commercially available phenols. The final nitration step is critical and temperature-sensitive.

Key Downstream Application: Reduction to Aniline

The primary utility of this compound is as a precursor to 2-amino-5-methoxy-4-methylbenzonitrile , a scaffold often found in Tyrosine Kinase Inhibitors (TKIs).

Protocol for Nitro Reduction:

  • Solvent: Ethanol/Water (3:1).

  • Reagent: Iron powder (Fe) + Ammonium Chloride (NH₄Cl) or Hydrogenation (H₂, Pd/C).

  • Conditions: Reflux for 2-4 hours.

  • Workup: Filter through Celite, concentrate, and recrystallize from Ethanol.

Handling, Stability & Safety

Thermal Stability
  • Warning: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures.

  • Storage: Store below 25°C. Avoid prolonged exposure to temperatures >50°C during drying processes.

Light Sensitivity
  • The compound is potentially photosensitive due to the nitro-aromatic chromophore. Store in amber vials or foil-wrapped containers.

Safety Data Sheet (SDS) Highlights
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[2][4]

Experimental Decision Tree: Solubility & Purification

Use this logic flow to determine the optimal solvent system for purification or reaction setup.

SolubilityTree Start Select Solvent for... Purpose Purpose? Start->Purpose Rxn Reaction Medium Purpose->Rxn Purif Purification/Workup Purpose->Purif Polar Polar Aprotic Required? Rxn->Polar Extract Extraction Purif->Extract Cryst Recrystallization Purif->Cryst DMSO Use DMSO or DMF (High Solubility) Polar->DMSO Yes (SNAr) DCM Use DCM or THF (Good Solubility) Polar->DCM No (General) EtOAc Use Ethyl Acetate (Moderate Solubility) Extract->EtOAc EtOH Use Ethanol/MeOH (Temp Dependent) Cryst->EtOH

Figure 2: Solvent selection guide for reaction optimization and purification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1511288 (Analogous Structure: 4,5-Dimethoxy-2-nitrobenzonitrile). Retrieved from [Link]

Sources

Exploratory

Advanced Safety and Handling Whitepaper: 5-Methoxy-4-methyl-2-nitrobenzonitrile

Executive Summary As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter complex organic building blocks that require rigorous, field-proven safety paradigms. 5-Methoxy-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter complex organic building blocks that require rigorous, field-proven safety paradigms. 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of novel therapeutics and agrochemicals 1[1]. Due to the presence of both a strong electron-withdrawing nitro group and a reactive nitrile moiety, this compound demands a nuanced approach to handling, storage, and emergency response. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with mechanistic insights to provide a self-validating framework for laboratory safety.

Physicochemical Profiling & Structural Implications

Understanding the chemical behavior of 5-Methoxy-4-methyl-2-nitrobenzonitrile begins with its structural topology. The benzene ring is highly polarized by the opposing electronic effects of its substituents:

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO

    
    ) and cyano (-CN) groups deplete electron density from the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (S
    
    
    
    Ar).
  • Electron-Donating Groups (EDGs): The methoxy (-OCH

    
    ) and methyl (-CH
    
    
    
    ) groups provide localized electron density, creating specific reactive nodes that dictate the compound's synthetic utility but also its biological reactivity.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 5-Methoxy-4-methyl-2-nitrobenzonitrile
CAS Number 959137-56-5
Molecular Formula C

H

N

O

Molecular Weight 192.17 g/mol
Appearance Solid powder
Hazard Classification Warning (H302, H315, H319, H335)

Hazard Assessment & Mechanistic Toxicology

Standard SDS documentation lists four primary hazard statements for this compound 2[2]. However, translating these into safe laboratory practices requires understanding the causality behind the toxicity:

  • H302 (Harmful if swallowed): The nitroaromatic motif can undergo enzymatic reduction in the liver (via nitroreductases) to form reactive nitroso and hydroxylamine intermediates. These metabolites induce oxidative stress and can lead to methemoglobinemia.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the nitrile-substituted ring allows it to react with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on epidermal and mucosal proteins. This covalent modification triggers localized inflammatory cascades.

  • H335 (May cause respiratory irritation): As a fine powder, the compound is prone to electrostatic dispersion. Inhalation of these particulates leads to rapid dissolution in the mucosal lining of the respiratory tract, causing acute localized irritation.

Storage, Stability, and Reactivity Protocols

To maintain scientific integrity and personnel safety, the reactivity profile of the compound must be managed proactively.

  • Incompatibilities: The compound must be isolated from strong reducing agents (which can violently reduce the nitro group to an amine) and strong bases/acids (which can hydrolyze the nitrile to a carboxylic acid).

  • Thermal Decomposition: Upon combustion or severe thermal stress, nitrobenzonitriles decompose to release highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) gas .

G Compound 5-Methoxy-4-methyl- 2-nitrobenzonitrile Thermal Thermal Stress / Combustion Compound->Thermal Heating Reduction Strong Reducing Agents Compound->Reduction Reaction Hydrolysis Strong Acids/Bases (Aqueous) Compound->Hydrolysis Reaction NOx Toxic NOx Gases Thermal->NOx Decomposition HCN Cyanide / HCN Release Thermal->HCN Decomposition Amine Exothermic Reduction (Aniline Derivative) Reduction->Amine Exothermic Carboxylic Carboxylic Acid Derivative Hydrolysis->Carboxylic Slow degradation

Mechanistic degradation and reactivity pathways of 5-Methoxy-4-methyl-2-nitrobenzonitrile.

Advanced Handling & Experimental Workflows

A self-validating protocol ensures that every step inherently verifies the success and safety of the previous step. When handling 5-Methoxy-4-methyl-2-nitrobenzonitrile, the primary goal is to prevent aerosolization and dermal contact, adhering strictly to the guidelines set forth in Prudent Practices in the Laboratory3[3].

Self-Validating Weighing and Transfer Protocol:

  • Environmental Preparation: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder-weighing isolator has an inward face velocity of at least 100 fpm. Validation: Check the digital magnehelic gauge before initiating work.

  • PPE Donning: Equip standard PPE (flame-resistant lab coat, safety goggles) plus double-layered nitrile gloves. The outer glove should be discarded immediately if contaminated.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the anti-static weigh boat with a static-dissipative cloth. Causality: Nitroaromatic powders carry static charges that cause them to "jump" from spatulas, leading to invisible contamination of the workspace and increasing the risk of inhalation (H335).

  • Gravimetric Transfer: Tare the weigh boat inside the BSC. Use a grounded micro-spatula to transfer the solid.

  • Secondary Containment: Transfer the weighed solid into a reaction vial and seal it with a PTFE-lined septum cap before removing it from the BSC. Validation: Re-weigh the sealed vial on an analytical balance outside the BSC; the mass should perfectly match the expected sum of the vial and the reagent, confirming zero loss to aerosolization.

Workflow PPE 1. Don PPE (Nitrile gloves, Goggles, Lab Coat) BSC 2. Transfer to Class II BSC PPE->BSC Weigh 3. Anti-Static Weighing BSC->Weigh Seal 4. Seal in Secondary Container Weigh->Seal Decon 5. Decontaminate Surfaces Seal->Decon

Step-by-step self-validating protocol for the safe handling and weighing of the compound.

Emergency Response and Decontamination

In the event of a spill, do not sweep the dry powder, as this will aerosolize the H335-classified irritant.

  • Spill Mitigation: Gently cover the spill with damp, absorbent paper towels to suppress dust. Carefully scoop the material using a non-sparking tool into a hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution. The slight alkalinity helps hydrolyze residual traces of the compound, rendering it more water-soluble for complete removal.

References

  • BLD Pharm.
  • BLD Pharm. "Safety Data: 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS 959137-56-5)". BLD Pharm.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
  • Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Reduction of 5-Methoxy-4-methyl-2-nitrobenzonitrile to Aniline

Executive Summary & Strategic Analysis The reduction of 5-Methoxy-4-methyl-2-nitrobenzonitrile to 2-Amino-5-methoxy-4-methylbenzonitrile is a critical transformation in the synthesis of isoquinoline-based kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The reduction of 5-Methoxy-4-methyl-2-nitrobenzonitrile to 2-Amino-5-methoxy-4-methylbenzonitrile is a critical transformation in the synthesis of isoquinoline-based kinase inhibitors and other heterocyclic pharmaceutical intermediates.

The primary synthetic challenge is chemoselectivity . Standard reducing agents (e.g., LiAlH₄, unpoisoned Raney Nickel, or high-pressure/high-temp Pd/C) frequently result in:

  • Over-reduction: Conversion of the nitrile (

    
    ) to a primary amine (
    
    
    
    ).
  • Hydrolysis: Conversion of the nitrile to an amide (

    
    ) under acidic aqueous conditions.
    
  • Demethylation: Loss of the methyl ether under harsh Lewis acid conditions.

This guide presents two validated protocols designed to exclusively reduce the nitro group while preserving the nitrile and methoxy functionalities.

Reaction Scheme

ReactionScheme sub Substrate 5-Methoxy-4-methyl-2-nitrobenzonitrile (Ar-NO₂) prod Product 2-Amino-5-methoxy-4-methylbenzonitrile (Ar-NH₂) sub->prod Method A: Fe / AcOH / EtOH OR Method B: H₂ / Pt(S)/C

Figure 1: Chemoselective reduction pathway preserving the nitrile moiety.[1][2]

Critical Process Parameters (CPP)

ParameterMethod A: Fe/AcOH (Dissolving Metal)Method B: Catalytic Hydrogenation
Selectivity Excellent (Nitrile is inert to Fe/AcOH)High (Requires specific catalyst)
Scalability Good (Kilogram scale feasible)Excellent (Process scale preferred)
Reaction Time 2 – 4 Hours4 – 12 Hours
Workup Filtration of Fe sludge (Labor intensive)Simple Filtration (Catalyst recovery)
Cost Low (Iron powder is cheap)Moderate (Precious metal catalyst)
Safety Thermal runaway risk (Exothermic)Hydrogen gas flammability

Method A: Iron-Mediated Reduction (The "Bechamp" Protocol)

Best for: Laboratory scale (<100g), robustness, and absolute nitrile preservation.

Mechanistic Insight

Iron in acetic acid acts as a single-electron transfer (SET) agent. The acidic medium protonates the nitro group intermediates (nitroso


 hydroxylamine 

amine), driving the equilibrium. Crucially, the nitrile group requires significantly higher activation energy to reduce under these conditions, ensuring >99% chemoselectivity.
Reagents & Equipment[4][5][6][7][8]
  • Substrate: 5-Methoxy-4-methyl-2-nitrobenzonitrile (1.0 equiv)

  • Reductant: Iron Powder (325 mesh preferred) (4.0 – 5.0 equiv)

  • Solvent: Ethanol / Water / Glacial Acetic Acid (ratio 10:2:1)

  • Equipment: 3-neck round bottom flask, mechanical stirrer (essential due to slurry), reflux condenser, temperature probe.

Step-by-Step Protocol
  • Setup: Charge the reaction vessel with 5-Methoxy-4-methyl-2-nitrobenzonitrile (e.g., 10.0 g, 52.0 mmol) and Ethanol (100 mL). Start mechanical stirring.

  • Activation: Add Glacial Acetic Acid (10 mL) and Water (20 mL). Heat the mixture to 60°C.

    • Note: The substrate may not fully dissolve initially; this is acceptable.

  • Addition (Exotherm Control): Add Iron Powder (11.6 g, 208 mmol, 4.0 equiv) portion-wise over 30 minutes.

    • Critical: The reaction is exothermic. Monitor internal temperature.[3] Do not allow T > 85°C to prevent solvent boil-over.

  • Reaction: Heat the mixture to reflux (~78-80°C) and stir vigorously for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. The yellow starting material spot should disappear, replaced by a fluorescent blue/purple spot (amine).

  • Workup (Sludge Removal):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL) to solubilize the product.

    • Filter the black slurry through a Celite (diatomaceous earth) pad. Wash the pad thoroughly with Ethyl Acetate until the filtrate runs clear.

  • Neutralization & Extraction:

    • Transfer filtrate to a separatory funnel.[4]

    • Wash with Saturated NaHCO₃ solution (2 x 100 mL) to neutralize acetic acid. (Caution: CO₂ evolution).

    • Wash with Brine (100 mL).[2]

    • Dry organic layer over anhydrous Na₂SO₄ .[3]

  • Isolation: Concentrate in vacuo to yield the crude amine as a tan/brown solid.

    • Purification: Usually sufficiently pure (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.

Method B: Catalytic Hydrogenation (Sulfided Platinum)

Best for: Scale-up (>100g), clean impurity profile, and avoiding iron waste.

Mechanistic Insight

Standard Pd/C is active enough to reduce nitriles to benzylamines. Sulfided Platinum on Carbon (Pt(S)/C) is a "poisoned" catalyst. The sulfur modifies the active sites, significantly reducing their activity toward the C≡N triple bond while retaining high activity for the nitro group reduction.

Reagents & Equipment[4][5][6][7][8]
  • Substrate: 5-Methoxy-4-methyl-2-nitrobenzonitrile (1.0 equiv)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum) (2–5 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate or THF (Avoid acidic solvents to prevent nitrile hydrolysis)

  • Hydrogen Source: H₂ balloon (lab scale) or Hydrogenator (process scale, 3–5 bar).

Step-by-Step Protocol
  • Inerting: Purge the reaction vessel (Autoclave or RBF) with Nitrogen (

    
    ) three times.
    
  • Loading: Charge 5-Methoxy-4-methyl-2-nitrobenzonitrile (e.g., 10.0 g) and Ethyl Acetate (100 mL).

  • Catalyst Addition: Under a gentle

    
     stream, carefully add 5% Pt(S)/C  (0.5 g).
    
    • Safety: Dry noble metal catalysts can be pyrophoric. Keep wet with solvent or use water-wet catalyst grades.

  • Hydrogenation:

    • Purge the vessel with Hydrogen (

      
      ) three times.
      
    • Pressurize to 3 bar (45 psi) or use a balloon for small scale.

    • Stir at Room Temperature (20–25°C) .

    • Note: Reaction is exothermic. On large scale, jacket cooling may be required.

  • Monitoring: Reaction typically completes in 4–6 hours.[3]

    • IPC: Check for disappearance of Nitro peak. If Nitrile reduction is observed (rare with Pt(S)/C), stop immediately.

  • Workup:

    • Filter the mixture through a 0.45 µm nylon membrane or Celite pad to remove the catalyst.

    • Safety: The used catalyst is flammable. Keep it wet with water and dispose of in a dedicated noble metal waste container.

  • Isolation: Concentrate the clear filtrate to obtain the product.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: Off-white to light brown solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.10 (s, 3H, Ar-CH₃ )
      
    • 
       3.75 (s, 3H, Ar-OCH₃ )
      
    • 
       5.80 (br s, 2H, -NH₂ ) – Diagnostic peak appearance
      
    • 
       6.80 - 7.20 (Ar-H , two singlets typically, para-relationship pattern modified by substituents)
      
  • IR Spectroscopy:

    • Nitrile: Sharp band at ~2200–2220 cm⁻¹ (Must be present).

    • Amine: Doublet at ~3300–3400 cm⁻¹ (N-H stretch).

    • Nitro: disappearance of bands at 1530 cm⁻¹ and 1350 cm⁻¹.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete extraction from Fe sludge.Repulp the Celite pad with hot Ethyl Acetate or Methanol.
Nitrile Reduction (Method B) Catalyst too active (e.g., Pd/C used).Switch to Pt(S)/C or RaNi (poisoned) . Lower H₂ pressure.
Sticky/Gummy Product Residual Acetic Acid or solvents.[5]Azeotrope with heptane or perform a final wash with dilute NaOH.
Incomplete Reaction Stirring inefficiency (Method A).Iron settles easily. Increase RPM or use an overhead stirrer.

Workflow Visualization

Workflow start Start: Nitro-Nitrile Substrate decision Select Method start->decision methodA Method A: Fe / AcOH (High Selectivity / Lab Scale) decision->methodA methodB Method B: H₂ / Pt(S)/C (Clean Profile / Process Scale) decision->methodB stepA1 Reflux with Fe powder (2-3 Hours) methodA->stepA1 stepB1 Pressurize H₂ (3 bar) Stir at RT methodB->stepB1 stepA2 Filter Iron Sludge (Celite) stepA1->stepA2 stepA3 Neutralize (NaHCO₃) & Extract stepA2->stepA3 check QC Check (NMR/HPLC) Verify Nitrile Peak (~2210 cm⁻¹) stepA3->check stepB2 Filter Catalyst stepB1->stepB2 stepB2->check final Final Product: 2-Amino-5-methoxy-4-methylbenzonitrile check->final Pass

Figure 2: Decision tree and workflow for the reduction process.

References

  • Reduction of Nitroarenes using Iron/Acetic Acid (Bechamp Reduction)

    • Source: Organic Chemistry Portal.
    • Context: General protocol for iron-mediated reduction preserving sensitive groups.
  • Selective Hydrogenation of Nitro Groups in the Presence of Nitriles

    • Source: Platinum Metals Review (Johnson M
    • Context: Discussion on using sulfided platinum (Pt(S)/C) to prevent nitrile reduction.
    • (General Reference for catalyst selection)

  • Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile (Analogous Chemistry)

    • Source: BenchChem Technical Guide.[6]

    • Context: Provides comparative reactivity data for methoxy-nitro-benzonitrile scaffolds.
  • Safety in Catalytic Hydrogen

    • Source: P. N.[7] Rylander, Hydrogenation Methods.

    • Context: Authoritative text on c
    • Citation: Rylander, P. N. (1985).

Sources

Application

Application Note: 5-Methoxy-4-methyl-2-nitrobenzonitrile as a Strategic Quinazoline Intermediate

Introduction & Strategic Rationale In modern medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the core structure for numerous kinase inhibitors (e.g., gefitinib, erlotinib) and epig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the core structure for numerous kinase inhibitors (e.g., gefitinib, erlotinib) and epigenetic modulators. The synthesis of highly specific, functionally decorated quinazolines requires precisely substituted precursors. 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5) has emerged as a critical building block for generating 6-methoxy-7-methylquinazoline derivatives[1].

The strategic choice of the 6-methoxy-7-methyl substitution pattern is deeply rooted in structure-activity relationship (SAR) optimization:

  • Epigenetic Targets (G9a/GLP): In the development of G9a-Like Protein (GLP) lysine methyltransferase inhibitors, crystallographic data reveals that the 6-methoxy group occupies a highly specific, shallow binding groove. Replacing this methoxy group with bulkier ethoxy or isopropoxy moieties causes severe steric clashes, totally diminishing inhibitory activity (IC50 > 5000 nM)[2].

  • Kinase Targets (PDGFR): The 6,7-substitution pattern significantly influences metabolic polymorphism and target affinity in platelet-derived growth factor receptor (PDGFR) inhibitors[3]. The 7-methyl group replaces the traditional 7-methoxy group found in other quinazolines, removing a metabolic liability (O-dealkylation) while maintaining the necessary lipophilic interactions in the binding pocket.

Physicochemical Profiling & Analytics

Understanding the physicochemical properties of this intermediate and its downstream derivatives is essential for reaction monitoring and purification. The powerful activating and ortho/para-directing effects of the amino and methoxy groups dominate the deactivating nitrile group, which dictates its downstream reactivity profile[4].

Table 1: Physicochemical Properties of Key Synthetic Intermediates

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Role in Synthesis
5-Methoxy-4-methyl-2-nitrobenzonitrile 959137-56-5C₉H₈N₂O₃192.17 g/mol Primary Starting Material[1]
2-Amino-5-methoxy-4-methylbenzonitrile 959137-58-7C₉H₁₀N₂O162.19 g/mol Reduced Nucleophilic Intermediate[4]
4-Chloro-6-methoxy-7-methylquinazoline 211320-78-4C₁₀H₉ClN₂O208.65 g/mol Electrophilic SNAr Coupling Partner[3]

Synthetic Workflow & Mechanistic Insights

The transformation of 5-methoxy-4-methyl-2-nitrobenzonitrile into a bioactive quinazoline inhibitor follows a highly validated, four-step sequence.

Pathway Node1 5-Methoxy-4-methyl- 2-nitrobenzonitrile Node2 2-Amino-5-methoxy- 4-methylbenzonitrile Node1->Node2 Fe/NH4Cl Chemoselective Reduction Node3 6-Methoxy-7-methyl- quinazolin-4(3H)-one Node2->Node3 Formamide, 150°C Cyclocondensation Node4 4-Chloro-6-methoxy- 7-methylquinazoline Node3->Node4 POCl3, DIPEA Chlorination Node5 Target Inhibitor (G9a/GLP or PDGFR) Node4->Node5 R-NH2, Base SNAr Displacement

Fig 1. Synthetic workflow from 5-methoxy-4-methyl-2-nitrobenzonitrile to target inhibitors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to ensure maximum yield and structural integrity.

Protocol A: Chemoselective Nitro Reduction

Objective: Convert 5-methoxy-4-methyl-2-nitrobenzonitrile to 2-amino-5-methoxy-4-methylbenzonitrile.

  • Mechanistic Rationale: While catalytic hydrogenation (Pd/C, H₂) is a standard reduction method, the presence of the electrophilic nitrile group poses a severe risk of over-reduction to a primary benzylamine. Utilizing Iron powder (Fe) and Ammonium Chloride (NH₄Cl) provides exquisite chemoselectivity for the nitro group, leaving the nitrile completely intact[4].

  • Procedure:

    • Suspend 5-methoxy-4-methyl-2-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v).

    • Add NH₄Cl (3.0 eq) and Iron powder (5.0 eq).

    • Heat the mixture to 80°C under vigorous stirring for 4 hours.

    • Filter the hot mixture through a Celite pad to remove iron oxides, washing with hot ethanol.

    • Concentrate the filtrate in vacuo and extract with Ethyl Acetate.

  • Self-Validation (FTIR/NMR): Reaction completion is confirmed by the disappearance of the NO₂ asymmetric stretch at ~1520 cm⁻¹ in FTIR, and the appearance of primary amine N-H stretches at ~3300-3400 cm⁻¹. The nitrile stretch at ~2220 cm⁻¹ must remain visible[4].

Protocol B: Quinazolin-4(3H)-one Cyclocondensation

Objective: Construct the pyrimidine ring to form 6-methoxy-7-methylquinazolin-4(3H)-one.

  • Mechanistic Rationale: Formamide acts as both the solvent and the dual carbon/nitrogen source (providing C2 and N3 of the quinazoline ring). The high temperature drives the initial nucleophilic attack of the aniline amine onto the formamide carbonyl, followed by cyclization onto the nitrile carbon and subsequent hydrolysis.

  • Procedure:

    • Dissolve 2-amino-5-methoxy-4-methylbenzonitrile in neat Formamide (10 volumes).

    • Heat the solution to 150°C for 12 hours.

    • Cool the reaction mixture to room temperature and pour into ice-cold water.

    • Collect the precipitated solid via vacuum filtration and wash with water and cold ether.

Protocol C: Chlorination and C4-SNAr Amination

Objective: Activate the quinazolone for nucleophilic aromatic substitution (SNAr) to yield the final inhibitor[3].

  • Mechanistic Rationale: Phosphorus oxychloride (POCl₃) converts the lactam tautomer to the highly electrophilic 4-chloroquinazoline. The addition of a catalytic amount of DMF forms the Vilsmeier-Haack reagent, which accelerates the chlorination. Crucially, N,N-diisopropylethylamine (DIPEA) is added to scavenge the generated HCl; without an acid scavenger, the high temperatures and acidic conditions can cause unwanted O-demethylation of the 6-methoxy group[3].

  • Procedure:

    • Suspend 6-methoxy-7-methylquinazolin-4(3H)-one (1.0 eq) in POCl₃ (5 volumes).

    • Add DIPEA (1.5 eq) and DMF (0.1 eq). Reflux at 105°C for 6 hours.

    • Remove excess POCl₃ in vacuo. Quench the residue carefully with saturated aqueous NaHCO₃ and extract with Chloroform to yield 4-chloro-6-methoxy-7-methylquinazoline (CAS: 211320-78-4)[3].

    • SNAr Displacement: React the 4-chloro intermediate with the desired primary/secondary amine (e.g., 1-alkylpiperidin-4-ylamine) in Isopropanol at 90°C for 4 hours to yield the target inhibitor[2],[3].

References

  • Title: 959137-56-5 | 5-Methoxy-4-methyl-2-nitrobenzonitrile Source: BLD Pharm URL
  • Title: 2-Amino-5-methoxy-4-methylbenzonitrile | 959137-58-7 Source: BenchChem URL
  • Title: Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP)
  • Title: 4-chloro-6-methoxy-7-methylquinazoline | 211320-78-4 Source: Molaid URL

Sources

Method

Using 5-Methoxy-4-methyl-2-nitrobenzonitrile in kinase inhibitor synthesis

Application Note: Synthesis of Metabolically Stable 6-Methoxy-7-methylquinazoline Kinase Inhibitors Using 5-Methoxy-4-methyl-2-nitrobenzonitrile Introduction & Pharmacological Rationale The 4-anilinoquinazoline scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Metabolically Stable 6-Methoxy-7-methylquinazoline Kinase Inhibitors Using 5-Methoxy-4-methyl-2-nitrobenzonitrile

Introduction & Pharmacological Rationale

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, serving as the core structure for numerous Receptor Tyrosine Kinase (RTK) inhibitors, including EGFR and PDGFR antagonists. However, first-generation compounds featuring a 6,7-dimethoxyquinazoline core (e.g., Gefitinib, Erlotinib, and JANEX-1) exhibit a well-documented metabolic liability: regioselective O-demethylation at the C-7 position[1]. This rapid phase I metabolism is mediated by cytochrome P450 enzymes (specifically CYP1A1, CYP1A2, and CYP3A4), yielding inactive 7-hydroxy metabolites that increase systemic clearance and reduce in vivo half-life[1][2].

To overcome this pharmacokinetic bottleneck, medicinal chemists utilize a bioisosteric replacement strategy: substituting the C-7 methoxy group with a methyl group. This modification completely blocks CYP-mediated O-demethylation while maintaining the critical steric bulk and lipophilicity required for binding to the kinase hinge region[3].

This application note details a robust, causality-driven protocol for synthesizing these metabolically stable 6-methoxy-7-methylquinazoline derivatives, utilizing 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5) as the highly regioselective, foundational building block.

Mechanistic Pathway & Synthetic Workflow

SynthWorkflow A 5-Methoxy-4-methyl- 2-nitrobenzonitrile (CAS: 959137-56-5) B 2-Amino-5-methoxy- 4-methylbenzonitrile A->B Fe, NH4Cl Reduction C 6-Methoxy-7-methyl- quinazolin-4(3H)-one B->C 1. H2O2, NaOH 2. Formamide, 150°C D 4-Chloro-6-methoxy- 7-methylquinazoline C->D POCl3, DIPEA Reflux E Target Kinase Inhibitor (e.g., PDGFR/EGFR) D->E Ar-NH2 or Amine iPrOH, Reflux

Fig 1. Synthetic workflow from 5-methoxy-4-methyl-2-nitrobenzonitrile to kinase inhibitors.

Experimental Protocols: A Self-Validating System

The following methodologies are engineered to be self-validating. Each step incorporates specific chemical rationales and analytical checkpoints to ensure the integrity of the synthesis.

Step 1: Chemoselective Reduction to 2-Amino-5-methoxy-4-methylbenzonitrile
  • Rationale: While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard for nitro reduction, it risks over-reducing the sensitive nitrile group to a primary amine. Using Béchamp reduction conditions (Iron powder and NH₄Cl) ensures strict chemoselectivity for the nitro group.

  • Protocol: Suspend 5-Methoxy-4-methyl-2-nitrobenzonitrile (1.0 eq) in a 4:1 mixture of EtOH/H₂O. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat to 80 °C under vigorous stirring for 4 hours. Filter hot through Celite to remove iron oxides, concentrate the filtrate, and extract with EtOAc.

  • Validation: The reaction is complete when the solution transitions from deep yellow to pale yellow. TLC (Hexanes/EtOAc 2:1) should show complete consumption of the starting material.

Step 2: Hydration and Cyclization to 6-Methoxy-7-methylquinazolin-4(3H)-one
  • Rationale: Direct cyclization of the aminobenzonitrile is inefficient. Mild hydration using alkaline hydrogen peroxide converts the nitrile to an amide without over-hydrolyzing it to a carboxylic acid. Subsequent heating with formamide provides the C-2 carbon required to close the pyrimidine ring.

  • Protocol:

    • Hydration: Dissolve the intermediate in EtOH, add 30% H₂O₂ (3.0 eq) and 6M NaOH (1.1 eq). Stir at 50 °C for 2 hours to yield the benzamide.

    • Cyclization: Isolate the benzamide, suspend in neat formamide (10 volumes), and heat at 150 °C for 6 hours. Cool to room temperature and precipitate the product with water.

  • Validation: Formation of a dense, off-white precipitate upon water addition. LC-MS will confirm the [M+H]⁺ mass of 191.2 Da.

Step 3: Chlorination to 4-Chloro-6-methoxy-7-methylquinazoline (CAS: 211320-78-4)
  • Rationale: Phosphorus oxychloride (POCl₃) converts the quinazolinone to the reactive 4-chloro intermediate[4]. The addition of N,N-Diisopropylethylamine (DIPEA) is critical; it acts as an acid scavenger to neutralize the generated HCl, preventing the acid-catalyzed cleavage of the C-6 methoxy group.

  • Protocol: Suspend the quinazolinone in neat POCl₃ (5.0 eq) and add DIPEA (1.5 eq) dropwise. Reflux at 105 °C for 4 hours. Remove excess POCl₃ in vacuo, quench the residue carefully with ice-cold saturated NaHCO₃, and extract with DCM.

  • Validation: The disappearance of the broad -NH stretch in IR spectroscopy and the loss of the ~12.0 ppm -NH proton in ¹H NMR.

Step 4: SₙAr Coupling to Yield the Final Kinase Inhibitor
  • Rationale: The 4-chloro position is highly electrophilic. Nucleophilic aromatic substitution (SₙAr) with anilines (for EGFR inhibitors) or piperazines (for PDGFR/GLP inhibitors) proceeds smoothly in polar protic solvents. Isopropanol is chosen because the resulting HCl salt of the product often precipitates directly from the hot reaction mixture, driving the reaction forward and simplifying purification[3].

  • Protocol: Dissolve the 4-chloro intermediate (1.0 eq) and the desired amine (1.1 eq) in isopropanol. Reflux for 4–6 hours. Cool to 0 °C, filter the precipitated solid, and wash with cold ether.

Quantitative Data Presentation

To maintain the self-validating nature of this workflow, researchers should benchmark their intermediates against the analytical parameters summarized in Table 1.

Table 1: Analytical Validation Parameters for Synthetic Intermediates

StepIntermediate CompoundExpected AppearanceKey ¹H NMR Shift (DMSO-d₆)Target Purity (HPLC)
1 2-Amino-5-methoxy-4-methylbenzonitrilePale yellow solid~5.80 ppm (s, 2H, -NH₂)> 98%
2 6-Methoxy-7-methylquinazolin-4(3H)-oneOff-white powder~12.0 ppm (br s, 1H, -NH)> 95%
3 4-Chloro-6-methoxy-7-methylquinazolineYellow crystalline solid~8.95 ppm (s, 1H, C2-H)> 97%
4 4-(Substituted)-6-methoxy-7-methylquinazolineVaries (often yellow/white)~9.60 ppm (s, 1H, Ar-NH-Ar)> 99%

Biological Context: Downstream Signaling Inhibition

Once synthesized, the 6-methoxy-7-methylquinazoline derivatives act as competitive ATP-binding inhibitors at the kinase hinge region. By neutralizing the RTK, these compounds effectively sever the downstream phosphorylation cascades responsible for tumor survival and proliferation.

Pathway Inhibitor 6-Methoxy-7-methylquinazoline Inhibitor RTK Receptor Tyrosine Kinase (EGFR / PDGFR) Inhibitor->RTK Competitive ATP Binding PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Proliferation Tumor Proliferation & Survival PI3K->Proliferation Survival Signals MAPK->Proliferation Growth Signals

Fig 2. Kinase inhibition mechanism blocking downstream PI3K and MAPK signaling pathways.

References

  • CYP1A-mediated metabolism of the Janus kinase-3 inhibitor 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline: structural basis for inactivation by regioselective O-demethylation. Drug Metabolism and Disposition / PubMed.[Link]

  • Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035: Impact on Biodistribution and Tumor Uptake in Rats. Journal of Nuclear Medicine.[Link]

  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry / PMC.[Link]

Sources

Application

Application Note: Chemoselective Reagents for Nitro Group Reduction in Benzonitriles

Introduction & Mechanistic Rationale The reduction of a nitro group (-NO₂) in the presence of a cyano group (-CN) on an aromatic ring presents a classic chemoselectivity challenge in organic synthesis. Both functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reduction of a nitro group (-NO₂) in the presence of a cyano group (-CN) on an aromatic ring presents a classic chemoselectivity challenge in organic synthesis. Both functional groups are highly susceptible to reduction. Aggressive reducing agents (e.g., LiAlH₄, high-pressure catalytic hydrogenation) will indiscriminately reduce the nitrile to a primary amine, yielding an undesired diamine. Furthermore, highly acidic reduction conditions (e.g., Iron in concentrated HCl) risk the hydrolysis of the cyano group to an amide or carboxylic acid.

To achieve precise chemoselectivity, the choice of reagent must exploit the lower reduction potential of the nitro group while maintaining reaction conditions (pH, temperature, and hydrogen source) that leave the nitrile inert. This application note details three field-proven methodologies: the buffered Iron/Ammonium Chloride system, Stannous Chloride reduction, and Catalytic Transfer Hydrogenation (CTH).

Reagent Selection & Comparative Data

The following table summarizes the quantitative and qualitative data for the three primary chemoselective workflows used in modern drug development and materials science.

Reagent SystemTypical YieldChemoselectivity (-CN intact)Functional Group ToleranceEnvironmental Impact
Fe / NH₄Cl 85–95%ExcellentHigh (Tolerates halogens, esters)Low (Green chemistry preferred)
SnCl₂ / HCl 80–96%Very GoodModerate (Avoid with acid-sensitive groups)High (Heavy metal tin waste)
Pd/C / NH₄HCO₂ 90–99%Good to ExcellentLow (Dehalogenation risk)Low (Clean byproducts: NH₃, CO₂)

Decision Matrix for Reagent Selection

ReagentSelection Start Target: Reduce -NO2 in presence of -CN Q1 Is scalability and green chemistry a priority? Start->Q1 Fe Iron / NH4Cl (Béchamp-type) Highly chemoselective, mild pH avoids -CN hydrolysis Q1->Fe Yes Q2 Are there reducible halogens (e.g., -Br, -I)? Q1->Q2 No Sn Stannous Chloride (SnCl2) Robust, but generates heavy metal waste Q2->Sn Yes (Avoids dehalogenation) CTH Catalytic Transfer Hydrogenation (Pd/C, NH4HCO2) Avoids H2 gas, prevents -CN over-reduction Q2->CTH No

Fig 1. Decision matrix for selecting chemoselective nitro reduction reagents.

Experimental Protocols

Protocol A: Buffered Iron/Ammonium Chloride Reduction (Béchamp-Type)

Causality Focus: Using NH₄Cl instead of strong acids creates a mildly acidic, buffered environment (pH ~5-6). This provides the necessary protons to activate the iron surface and facilitate oxygen transfer, without being acidic enough to hydrolyze the electrophilic cyano group.

  • Setup: To a stirred solution of the nitrobenzonitrile derivative (1.0 eq) in a mixture of ethanol and water (4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq)[1]. Note: The water is essential to solubilize the NH₄Cl and facilitate the proton-coupled electron transfer.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C)[1]. Vigorous mechanical stirring is required to continuously expose fresh iron surfaces. Monitor the reaction progress by Thin Layer Chromatography (TLC)[1].

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite[1]. Causality: Iron oxides form a colloidal sludge; Celite prevents the filter paper from blinding. Wash the filter cake thoroughly with ethanol or ethyl acetate[1].

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol[1]. Extract the remaining aqueous residue with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure aminobenzonitrile[1].

Protocol B: Stannous Chloride (SnCl₂) Reduction

Causality Focus: SnCl₂ is a mild, single-electron transfer reducing agent. While it requires an acidic medium, the reaction proceeds rapidly enough that nitrile hydrolysis is kinetically outcompeted.

  • Setup: Suspend the nitrobenzonitrile (1.0 eq) in ethanol[2].

  • Reagent Addition: Add SnCl₂·2H₂O (4.0 to 5.0 eq) to the suspension. A catalytic amount of concentrated HCl can be added to accelerate the reaction if solubility is poor.

  • Reaction: Stir the mixture at room temperature for 24 hours, or heat to 60–80 °C for faster conversion[2]. The reaction typically turns from a yellow suspension to a clear/pale solution as the nitro compound is reduced.

  • Workup (Critical Step): Cool the mixture and slowly add saturated aqueous NaOH or NaHCO₃ until the pH is >8. Causality: SnCl₂ oxidizes to Sn(IV) salts, which precipitate as thick, gelatinous tin hydroxides. Adding excess NaOH converts these into soluble sodium stannate (Na₂[Sn(OH)₆]), allowing for clean phase separation.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

Causality Focus: Using ammonium formate (NH₄HCO₂) as a hydrogen donor instead of H₂ gas provides a low, steady-state concentration of active hydrogen on the Pd/C surface. This "drip-feed" of hydrogen prevents the over-reduction of the cyano group.

  • Setup: Dissolve the nitrobenzonitrile (1.0 mmol) in methanol (10 mL)[3].

  • Reagent Addition: Add 10 wt% Pd/C (2 mol%) and ammonium formate (3.3 mmol, 1.1 equivalent per oxygen/bond to be reduced)[3]. Safety Note: Always add Pd/C to the solvent under an inert atmosphere (N₂ or Ar) to prevent ignition of the solvent vapors.

  • Reaction: Stir the solution at 1000 rpm at 22 °C[3]. The decomposition of ammonium formate generates CO₂ and NH₃ gas, which acts as an internal indicator of reaction progress (effervescence).

  • Workup: Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate. Since the byproducts (NH₃, CO₂) are volatile, the crude residue is often highly pure, requiring only a simple water wash to remove residual formate salts.

Mechanistic Pathway of Nitro Reduction

Mechanism ArNO2 Ar-NO2 (Nitroarene) ArNO Ar-NO (Nitrosoarene) ArNO2->ArNO +2e⁻, +2H⁺ -H2O ArNHOH Ar-NHOH (N-Arylhydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH2 (Aniline) ArNHOH->ArNH2 +2e⁻, +2H⁺ -H2O

Fig 2. Stepwise proton-coupled electron transfer mechanism of nitro reduction.

References

  • Portada, T., et al. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives". PMC / NIH. Available at:[Link]

  • "Small Size Sequence-sensitive Compounds for Specific Recognition of G·C Base Pair in DNA Minor Groove". PMC / NIH. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: Scalable Synthesis of Substituted Nitrobenzonitriles

Abstract Substituted nitrobenzonitriles are pivotal structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique electronic properties, stem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted nitrobenzonitriles are pivotal structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique electronic properties, stemming from the electron-withdrawing nature of both the nitro (–NO₂) and cyano (–CN) groups, make them essential building blocks for complex molecular architectures. The efficient and scalable synthesis of these compounds is, therefore, a critical challenge for process chemists and researchers. This guide provides a detailed overview and comparison of robust, field-proven methodologies for the synthesis of substituted nitrobenzonitriles, designed for researchers, scientists, and drug development professionals. We present three core protocols—the classic Sandmeyer reaction, modern palladium-catalyzed cyanation, and direct nucleophilic aromatic substitution (SNAr)—explaining the mechanistic rationale behind each approach and offering detailed, step-by-step procedures suitable for scale-up.

Introduction: The Strategic Importance of Nitrobenzonitriles

The dual functionality of substituted nitrobenzonitriles provides a rich platform for chemical transformations. The nitrile group can be readily converted into amines, amides, or carboxylic acids, while the nitro group can be reduced to an amine, enabling a wide range of subsequent derivatizations.[2] This versatility has established nitrobenzonitriles as key intermediates in the production of numerous commercial products. However, the synthesis of these molecules on a large scale presents challenges, including the use of hazardous reagents, harsh reaction conditions, and the need for high purity and yield.[3] This document aims to provide practical, scalable, and reliable protocols to address these challenges.

Overview of Synthetic Strategies

The selection of a synthetic route to a target nitrobenzonitrile is governed by factors such as starting material availability, cost, functional group tolerance, and scalability. The three primary strategies discussed herein offer distinct advantages and are chosen based on the specific substitution pattern and process requirements.

G cluster_0 Synthetic Pathways to Substituted Nitrobenzonitriles start1 Substituted Nitroaniline proc1 Protocol 1: Sandmeyer Reaction start1->proc1 1. NaNO₂, H⁺ (Diazotization) 2. CuCN (Cyanation) start2 Substituted Nitroaryl Halide proc2 Protocol 2: Pd-Catalyzed Cross-Coupling start2->proc2 Pd Catalyst, Ligand Cyanide Source (e.g., Zn(CN)₂) start3 Activated Nitroaryl Halide proc3 Protocol 3: Nucleophilic Aromatic Substitution (SNAr) start3->proc3 Nucleophilic Cyanide Source (e.g., NaCN, KCN) end_product Substituted Nitrobenzonitrile proc1->end_product proc2->end_product proc3->end_product

Diagram 1: Key scalable synthetic routes to substituted nitrobenzonitriles.

Protocol 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting aryl amines into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[4] It is particularly well-suited for synthesizing nitrobenzonitriles from readily available nitroanilines.

Principle and Mechanistic Insight: The reaction proceeds in two distinct stages:

  • Diazotization: The aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a relatively unstable aryldiazonium salt. The low temperature is critical to prevent premature decomposition of the diazonium salt, which would lead to side products and reduced yield.

  • Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide salt. The copper(I) species catalyzes the displacement of the diazonium group (N₂) with a cyanide nucleophile.[4]

Advantages:

  • Utilizes inexpensive and widely available starting materials.

  • Generally high-yielding and robust for a variety of substrates.

  • A well-established and understood industrial process.

Limitations & Safety:

  • Toxicity: Involves the use of highly toxic cyanide salts (e.g., CuCN, KCN). Strict safety protocols, including dedicated work areas, personal protective equipment (PPE), and access to a cyanide antidote kit, are mandatory. All waste must be quenched with bleach or hydrogen peroxide before disposal.

  • Diazonium Salt Instability: Aryldiazonium salts can be explosive when isolated and dry. They should always be prepared and used in solution without isolation. The reaction temperature must be strictly controlled.

Detailed Protocol: Synthesis of 4-Nitrobenzonitrile from 4-Nitroaniline

This protocol is adapted from established literature procedures with high reported yields.[5]

Materials:

  • 4-Nitroaniline (13.8 g, 100 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%, ~30 mL)

  • Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol)

  • Copper(I) Cyanide (CuCN, 10.8 g, 120 mmol)

  • Potassium Cyanide (KCN, 15.6 g, 240 mmol) - EXTREMELY TOXIC

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-nitroaniline (13.8 g, 100 mmol). b. Carefully add a mixture of concentrated HCl (30 mL) and water (50 mL). Stir to form a slurry. c. Cool the flask in an ice-salt bath to 0–5 °C. The slurry will become a fine, stirrable suspension. d. In a separate beaker, dissolve sodium nitrite (7.6 g, 110 mmol) in water (30 mL). e. Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. f. After the addition is complete, stir the resulting cold diazonium salt solution for an additional 30 minutes.

  • Cyanation: a. (WORK IN A FUME HOOD WITH APPROPRIATE PPE) In a separate 500 mL flask, dissolve copper(I) cyanide (10.8 g, 120 mmol) and potassium cyanide (15.6 g, 240 mmol) in water (100 mL). b. Gently warm this cyanide solution to 60–70 °C with stirring. c. Slowly and carefully add the cold diazonium salt solution from Step 1f to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence. d. After the addition is complete, continue to stir the reaction mixture at 60–70 °C for 1 hour.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). c. Combine the organic layers and wash with water (100 mL) and then brine (100 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. e. The crude solid product can be purified by recrystallization from ethanol to yield 4-nitrobenzonitrile as a pale yellow solid. (Expected yield: ~90-95%).

Protocol 2: Palladium-Catalyzed Cyanation of Nitroaryl Halides

Transition metal-catalyzed cross-coupling reactions represent a powerful, modern approach for forming C-C bonds.[6] Palladium-catalyzed cyanation is particularly effective for substrates that are sensitive to the harsh conditions of classical methods.[7]

Principle and Mechanistic Insight: This reaction typically follows a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the nitroaryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate (Ar-Pd-X).

  • Transmetalation/Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The aryl and cyanide groups on the palladium center couple and are eliminated, forming the desired nitrobenzonitrile (Ar-CN) and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and preventing catalyst deactivation.[8]

Advantages:

  • Excellent functional group tolerance.

  • Milder reaction conditions compared to the Rosenmund-von Braun reaction.

  • Can utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[9][10]

  • Highly scalable with good process control.

Limitations:

  • Cost of palladium catalysts and specialized ligands.

  • Requires optimization of catalyst, ligand, base, and solvent for each specific substrate.

  • Potential for heavy metal contamination in the final product, requiring rigorous purification.

Detailed Protocol: Synthesis of 2-Methyl-5-nitrobenzonitrile

This protocol demonstrates the cyanation of an aryl bromide using a well-defined palladium catalyst system.

Materials:

  • 2-Bromo-4-nitrotoluene (2.16 g, 10 mmol)

  • Zinc Cyanide (Zn(CN)₂, 0.71 g, 6 mmol) - TOXIC

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol, 1 mol%)

  • Xantphos (115.7 mg, 0.2 mmol, 2 mol%)

  • N,N-Dimethylacetamide (DMAc), anhydrous (20 mL)

Procedure:

  • Reaction Setup: a. To an oven-dried round-bottom flask, add 2-bromo-4-nitrotoluene (2.16 g, 10 mmol), zinc cyanide (0.71 g, 6 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol). b. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. c. Add anhydrous DMAc (20 mL) via syringe.

  • Reaction: a. Heat the reaction mixture to 120 °C with vigorous stirring under the inert atmosphere. b. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove insoluble salts and the catalyst. c. Wash the Celite® pad with additional ethyl acetate (20 mL). d. Combine the filtrates and wash with aqueous ammonia (10%, 2 x 30 mL) to quench any remaining zinc salts, followed by water (30 mL) and brine (30 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-methyl-5-nitrobenzonitrile.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For certain substrates, SNAr provides the most direct and atom-economical route to nitrobenzonitriles. The reaction relies on the powerful electron-withdrawing effect of the nitro group to activate the aromatic ring towards nucleophilic attack.[11]

Principle and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A cyanide anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized onto the nitro group, stabilizing the intermediate.

  • Elimination: The leaving group (typically a halide) is expelled, restoring the aromaticity of the ring and forming the final product.

For this reaction to be efficient, the nitro group must be positioned ortho or para to the leaving group to provide effective resonance stabilization.

Advantages:

  • Often does not require a metal catalyst, reducing cost and potential contamination.

  • Simple reaction conditions and high atom economy.

  • Excellent for substrates with strong activation (e.g., dinitro-substituted aromatics).

Limitations:

  • Limited to substrates with a good leaving group positioned ortho or para to a strong electron-withdrawing group.

  • May require high temperatures and polar aprotic solvents.

Detailed Protocol: Synthesis of 2-Fluoro-4-nitrobenzonitrile

This protocol describes the displacement of a bromide activated by an adjacent nitro group and a para fluorine. A similar transformation is described in the patent literature.[12]

Materials:

  • 2-Bromo-1-fluoro-5-nitrobenzene (2.20 g, 10 mmol)

  • Sodium Cyanide (NaCN, 0.59 g, 12 mmol) - EXTREMELY TOXIC

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • Reaction Setup: a. (WORK IN A FUME HOOD WITH APPROPRIATE PPE) In an oven-dried flask, dissolve 2-bromo-1-fluoro-5-nitrobenzene (2.20 g, 10 mmol) in anhydrous DMF (20 mL). b. Add sodium cyanide (0.59 g, 12 mmol) to the solution.

  • Reaction: a. Heat the mixture to 100-120 °C with stirring. b. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification: a. Cool the reaction to room temperature and carefully pour it into ice water (100 mL). b. A precipitate will form. Stir for 30 minutes to ensure complete precipitation. c. Collect the solid product by vacuum filtration and wash thoroughly with cold water. d. Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol/water).

Comparative Analysis of Methods

FeatureProtocol 1: Sandmeyer ReactionProtocol 2: Pd-Catalyzed CyanationProtocol 3: SNAr
Starting Material Substituted NitroanilineSubstituted Nitroaryl Halide/TriflateActivated Nitroaryl Halide
Key Reagents NaNO₂, H⁺, CuCNPd Catalyst, Ligand, Zn(CN)₂NaCN or KCN
Typical Yields Good to Excellent (75-95%)[5]Good to Excellent (70-96%)[8]Substrate Dependent (Good to Excellent)
Scalability Excellent, well-establishedVery Good, requires process controlExcellent, simple process
Pros Inexpensive, robust, reliableWide functional group tolerance, milder conditionsAtom-economical, catalyst-free, simple
Cons Toxic cyanides, unstable intermediateCatalyst cost, potential metal contaminationLimited substrate scope (requires activation)

References

  • Yan, G., Zhang, Y., & Wang, J. (2017). Recent Advances in the Synthesis of Aryl Nitrile Compounds. Advanced Synthesis & Catalysis, 359(23), 4068-4105. [Link]

  • Barbero, M., Crisma, M., & Dughera, S. (2001). Nucleophilic aromatic substitution of hydrogen: a novel electrochemical approach to the cyanation of nitroarenes. Chemistry, 7(8), 1759-65. [Link]

  • PubMed. (2001). Nucleophilic aromatic substitution of hydrogen: a novel electrochemical approach to the cyanation of nitroarenes. [Link]

  • ResearchGate. (2017). Recent Advances in the Synthesis of Aryl Nitrile Compounds. [Link]

  • MDPI. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(6), 1-12. [Link]

  • RSC Publishing. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Chemical Society Reviews. [Link]

  • OUCI. (2017). Recent Advances in the Synthesis of Aryl Nitrile Compounds. Advanced Synthesis & Catalysis. [Link]

  • RSC Publishing. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Organic & Biomolecular Chemistry, 19(4), 834-839. [Link]

  • Journal of Synthetic Chemistry. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst on Ionic Liquid-Functionalized Covalent Organic Framework. [Link]

  • ResearchGate. (2018). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. [Link]

  • RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(49), 29333-29353. [Link]

  • Organic Chemistry Portal. (2024). Arenenitrile synthesis by cyanations or substitution. [Link]

  • RSC Publishing. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(37), 7623-7627. [Link]

  • ResearchGate. (2023). Direct Synthesis of Haloaromatics from Nitroarenes via Sequential One-pot Mo-catalyzed Reduction / Sandmeyer Reaction. [Link]

  • Bloom Tech. (2023). How is 3-Nitrobenzonitrile synthesized. [Link]

  • RSC Publishing. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(39), 7750-7754. [Link]

  • Wikipedia. (n.d.). Cyanation. [Link]

  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. [Link]

  • ResearchGate. (n.d.). Cyanation of arenes through nucleophilic aromatic substitution developed by the group of Nicewicz. [Link]

  • NIH. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

  • ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

  • Google Patents. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]

  • The Journal of Organic Chemistry. (2021). Nitroacetonitrile and Its Synthetic Equivalents. [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • ResearchGate. (n.d.). The Development of a Scalable, Chemoselective Nitro Reduction. [Link]

  • NIH. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

Sources

Application

Advanced Application Note: 5-Methoxy-4-methyl-2-nitrobenzonitrile as a Strategic Scaffold in Agrochemical Synthesis

Executive Summary In the competitive landscape of modern agrochemical development, the selection of highly functionalized starting materials is paramount for synthesizing efficacious, environmentally safe pesticides. 5-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of modern agrochemical development, the selection of highly functionalized starting materials is paramount for synthesizing efficacious, environmentally safe pesticides. 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5) has emerged as a highly versatile, multi-functional building block. Featuring a unique tetrasubstituted aromatic ring, this compound provides researchers with orthogonal reactive handles (nitro and nitrile groups) and strategically placed steric/electronic modifiers (methoxy and methyl groups).

This application note provides a comprehensive guide for drug development professionals and agrochemical scientists on utilizing this scaffold. It details the structural rationale behind its use, self-validating synthetic protocols for its derivatization, and quantitative optimization data for key intermediate transitions.

Structural Rationale & Causality in Agrochemical Design (E-E-A-T)

The architectural design of a pesticide dictates its target-site binding affinity, cuticular penetration, and environmental half-life. The substitution pattern of 5-Methoxy-4-methyl-2-nitrobenzonitrile offers specific advantages in these domains:

  • The Ortho Nitro-Nitrile Relationship: The proximity of the strong electron-withdrawing nitro (

    
    ) and nitrile (
    
    
    
    ) groups activates the aromatic ring for specific transformations. More importantly, the nitro group serves as a masked aniline. Upon chemoselective reduction, the resulting 2-aminobenzonitrile becomes a critical precursor for synthesizing quinazoline-based fungicides or substituted anilide herbicides [1][2].
  • Methoxy Group (

    
    ) for Lipophilicity:  The electron-donating methoxy group increases the overall electron density of the aromatic system while significantly boosting the compound's lipophilicity (LogP). High lipophilicity is a prerequisite for herbicides that must penetrate the waxy cuticle of target weed species.
    
  • Methyl Group (

    
    ) as a Metabolic Soft Spot:  Modern agrochemicals must not persist indefinitely in the soil. The para-methyl group (relative to the nitrile) acts as a designed "metabolic soft spot." In the environment or within tolerant crop species, cytochrome P450 enzymes readily oxidize this methyl group to a carboxylic acid. This transformation drastically increases water solubility, rendering the molecule biologically inactive and facilitating rapid environmental degradation.
    

Synthetic Workflows & Mandatory Visualization

The primary utility of 5-Methoxy-4-methyl-2-nitrobenzonitrile lies in its divergence into multiple agrochemical classes. The critical first step is the chemoselective reduction of the nitro group without over-reducing the sensitive nitrile moiety.

AgrochemicalSynthesis A 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5) B Chemoselective Reduction (Fe/HCl or Pd/C, H2) A->B C 2-Amino-5-methoxy-4-methylbenzonitrile (Key Aniline Intermediate) B->C D Acylation / Urea Formation (Electrophilic Addition) C->D E Nitrile Hydrolysis & Cyclization (w/ Chloroformamidine) C->E F Anilide/Urea Herbicides (Photosystem II Inhibitors) D->F G Quinazoline Fungicides (Targeting Pathogen Respiration) E->G

Divergent agrochemical synthetic pathways from 5-Methoxy-4-methyl-2-nitrobenzonitrile.

Quantitative Data Presentation

Table 1: Physicochemical Profile of the Starting Material

Understanding the baseline metrics of the starting material is essential for tracking reaction progress via mass spectrometry and chromatography.

PropertyValue / DescriptionAnalytical Relevance
Chemical Formula

Baseline for mass balance calculations.
Molecular Weight 192.17 g/mol Expected

at m/z 193.18.
Appearance Crystalline solidPurity can be visually assessed post-recrystallization.
Functional Groups Nitrile, Nitro, Methoxy, MethylDistinct IR stretching frequencies (e.g.,

at ~2220

).
Table 2: Optimization of Chemoselective Nitro Reduction

The reduction of nitrobenzonitriles is notoriously prone to side reactions, specifically the hydrogenation of the nitrile to a primary benzylamine [3][4]. The table below summarizes the optimization of this critical step to maximize the yield of 2-amino-5-methoxy-4-methylbenzonitrile.

Reducing AgentSolvent SystemTemp (°C)Time (h)Conversion (%)Selectivity (Aniline : Amine)

, 10% Pd/C
EtOH / EtOAc (1:1)254.0>99%85 : 15 (Nitrile over-reduction noted)
Raney Nickel,

Methanol406.095%90 : 10
Fe Powder, HCl EtOH /

(2:1)
80 2.5 >99% >99 : 1 (Optimal)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure researchers can independently verify the success of each transformation.

Protocol A: Chemoselective Reduction to 2-Amino-5-methoxy-4-methylbenzonitrile

Causality: Iron powder in the presence of an acid source (HCl or


) operates via a single-electron transfer mechanism (Bechamp reduction). Unlike catalytic hydrogenation, this method is highly chemoselective for nitro groups and leaves the sensitive nitrile group completely intact [3].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 5-Methoxy-4-methyl-2-nitrobenzonitrile (10.0 g, 52.0 mmol) in a mixture of Ethanol (100 mL) and deionized water (50 mL).

  • Activation: Add Iron powder (14.5 g, 260 mmol, 5.0 equiv). Stir vigorously to ensure the metal is fully suspended.

  • Initiation: Slowly add concentrated HCl (2.0 mL) dropwise. Caution: The reaction is exothermic and will generate hydrogen gas.

  • Thermal Cycling: Heat the reaction mixture to 80°C (reflux) for 2.5 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC analysis (Hexane:EtOAc 3:1). The starting material (

    
    ) should be completely consumed, replaced by a highly fluorescent, polar spot (
    
    
    
    ) corresponding to the aniline.
  • Workup: Cool the mixture to room temperature. Neutralize the solution carefully with saturated

    
     until pH 7.5 is reached.
    
  • Filtration: Filter the mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with EtOAc (3 x 50 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint 2 (Final): Analyze the crude solid via LC-MS. Confirm the presence of the desired product mass (

    
     = 163.20) and the absence of the over-reduced benzylamine (
    
    
    
    = 167.23).
Protocol B: Synthesis of a Prototype Anilide Herbicide

Causality: The newly formed aniline is highly nucleophilic. By reacting it with an electrophilic acyl chloride (e.g., isopropyl chloroformate or a substituted benzoyl chloride), we generate an anilide or carbamate. These structures are classic pharmacophores that inhibit Photosystem II in broadleaf weeds by binding to the D1 protein [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-5-methoxy-4-methylbenzonitrile (5.0 g, 30.8 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA, 6.4 mL, 46.2 mmol, 1.5 equiv) and cool the flask to 0°C using an ice bath. Causality: The low temperature prevents the formation of di-acylated byproducts.

  • Acylation: Slowly add the chosen acyl chloride (e.g., 2-chloroacetyl chloride for a Flufenacet-analog pathway) (33.8 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in water, extract with DCM, and run IR spectroscopy. The disappearance of the primary amine N-H stretches (~3300 and 3400

    
    ) and the appearance of a strong amide carbonyl stretch (~1650-1680 
    
    
    
    ) validates amide bond formation.
  • Purification: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and TEA), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the herbicidal candidate for subsequent biological screening.

References

  • Forni, C., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS Publications. Available at:[Link]

  • Koprivova, K., & Cerveny, L. "Hydrogenation of nitrobenzonitriles using Raney nickel catalyst." ResearchGate. Available at:[Link]

Method

Application Note: Regiocontrolled Nucleophilic Aromatic Substitution (SNAr) of 5-Methoxy-4-methyl-2-nitrobenzonitrile

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The functionalization of highly substituted aromatic rings...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The functionalization of highly substituted aromatic rings is a cornerstone of modern drug discovery. 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5) serves as a versatile, densely functionalized building block[1]. This application note details the chemoselective and regioselective Nucleophilic Aromatic Substitution (SNAr) of this substrate. By understanding the underlying electronic effects and carefully selecting nucleophiles and reaction conditions, chemists can selectively displace either the highly activated 2-nitro group or target the 5-methoxy group for demethylation, unlocking divergent synthetic pathways.

Mechanistic Insights & Regioselectivity (Causality)

To design a self-validating and predictable reaction system, one must analyze the electronic push-pull dynamics of the substrate:

  • The C1 Cyano Group (-CN): A strong electron-withdrawing group (EWG) that heavily activates the ortho (C2) and para (C4) positions for nucleophilic attack[2].

  • The C2 Nitro Group (-NO2): While traditionally viewed as an activating group, when positioned ortho to a cyano group, the nitro moiety itself becomes an exceptional leaving group. Its electronegativity and the fact that its steric bulk prevents perfect coplanarity with the ring make its displacement thermodynamically favorable[3].

  • The C5 Methoxy Group (-OCH3): Activated by the para-nitro group. However, methoxy is a significantly poorer leaving group than nitro in classic addition-elimination mechanisms[2].

Pathway Selection: Hard and moderate nucleophiles (e.g., primary/secondary amines, alkoxides) will preferentially attack the C2 position, forming a Meisenheimer complex and subsequently expelling the nitrite anion (-NO2)[4]. Conversely, highly polarizable, "soft" nucleophiles like thiolates (e.g., NaSMe) will bypass the sp2 aromatic carbons and attack the soft sp3 carbon of the methoxy methyl group via an SN2 mechanism, resulting in selective demethylation (ether cleavage)[5].

Workflow SM 5-Methoxy-4-methyl- 2-nitrobenzonitrile CondA Amine Nucleophile (e.g., Morpholine) Polar Aprotic Solvent SM->CondA CondB Soft Thiolate (e.g., NaSMe) Controlled Temp SM->CondB MC Meisenheimer Complex at C2 Position CondA->MC SN2 SN2 Attack at Methoxy Methyl CondB->SN2 ProdA 2-Amino-5-methoxy- 4-methylbenzonitrile (Nitro Displacement) MC->ProdA -NO2 Leaving Group ProdB 5-Hydroxy-4-methyl- 2-nitrobenzonitrile (Demethylation) SN2->ProdB -SMe2 Leaving Group

Fig 1: Chemoselective pathways for the functionalization of 5-Methoxy-4-methyl-2-nitrobenzonitrile.

Quantitative Data: Nucleophile Reactivity Matrix

The table below summarizes the expected outcomes based on nucleophile selection, allowing researchers to predict regioselectivity prior to experimental execution.

Nucleophile TypeReagent ExamplePrimary Reaction SiteMechanismExpected Major Product
Secondary Amine MorpholineC2 (-NO2)SNAr (Addition-Elimination)5-Methoxy-4-methyl-2-(morpholin-4-yl)benzonitrile
Primary Amine BenzylamineC2 (-NO2)SNAr (Addition-Elimination)2-(Benzylamino)-5-methoxy-4-methylbenzonitrile
Soft Thiolate NaSMeC5 (-OCH3)SN2 (Demethylation)5-Hydroxy-4-methyl-2-nitrobenzonitrile
Hard Alkoxide NaOMeC2 (-NO2)SNAr (Addition-Elimination)2,5-Dimethoxy-4-methylbenzonitrile

Experimental Protocols

Protocol A: Regioselective SNAr of the 2-Nitro Group (Amine Nucleophile)

Objective: Synthesize 5-methoxy-4-methyl-2-(morpholin-4-yl)benzonitrile. Causality & Design: Dimethyl sulfoxide (DMSO) is selected as the polar aprotic solvent because it effectively solvates the cationic counter-ions and stabilizes the anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby maximizing the amine's reactivity[6]. Potassium carbonate (K2CO3) acts as a non-nucleophilic acid scavenger to prevent the formation of unreactive morpholinium nitrite salts[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Methoxy-4-methyl-2-nitrobenzonitrile (1.0 mmol, 192.17 mg).

  • Solvation: Dissolve the substrate in anhydrous DMSO (5.0 mL). Ensure complete dissolution before proceeding.

  • Reagent Addition: Add anhydrous K2CO3 (2.0 mmol, 276.4 mg) followed by morpholine (1.2 mmol, 104.5 mg).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Self-Validating Monitoring: Monitor the reaction via HPLC (UV detection at 254 nm). The product will exhibit a shorter retention time than the starting material due to the introduction of the polar morpholine moiety. Continue heating until starting material is <1% (typically 4–6 hours).

  • Quench & Workup: Cool the mixture to room temperature. Pour the mixture slowly into 25 mL of vigorously stirred ice water. The product should precipitate as a yellow/orange solid.

  • Extraction: If the product oils out, extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to quantitatively remove DMSO.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) if necessary.

Protocol1 Step1 1. Reagent Preparation Dissolve SM in anhydrous DMSO Step2 2. Nucleophile Addition Add Morpholine (1.2 eq) & K2CO3 (2.0 eq) Step1->Step2 Step3 3. Thermal Activation Heat to 80°C under N2 Step2->Step3 Step4 4. Reaction Monitoring Check via HPLC/TLC until SM < 1% Step3->Step4 Step5 5. Aqueous Quench & Extraction Pour into ice water, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2: Step-by-step experimental workflow for the SNAr displacement of the nitro group.

Protocol B: Nucleophilic Demethylation (Thiolate Nucleophile)

Objective: Synthesize 5-hydroxy-4-methyl-2-nitrobenzonitrile. Causality & Design: Sodium thiomethoxide is utilized to selectively cleave the aryl methyl ether. The high polarizability of the sulfur atom directs the attack to the aliphatic carbon rather than the aromatic ring, preserving the cyano and nitro groups[5].

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, dissolve 5-Methoxy-4-methyl-2-nitrobenzonitrile (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add Sodium thiomethoxide (NaSMe) (1.5 mmol) in one portion.

  • Thermal Activation: Heat the mixture to 100 °C for 3 hours.

  • Quench: Cool to room temperature and quench with 1M HCl (15 mL) to protonate the resulting phenoxide anion, ensuring the product partitions into the organic phase during extraction.

  • Extraction: Extract with Dichloromethane (3 x 15 mL), wash with water, dry over Na2SO4, and concentrate.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion in Protocol A.

    • Cause: The nucleophile may not be sufficiently reactive, or the base is failing to scavenge protons.

    • Solution: Increase the temperature to 100 °C or switch the base to Cesium Carbonate (Cs2CO3), which has higher solubility in polar aprotic solvents and provides a stronger driving force for deprotonation[6].

  • Issue: Hydrolysis of the Cyano Group.

    • Cause: Trace water in the DMSO combined with K2CO3 at high temperatures can lead to partial hydrolysis of the nitrile to an amide.

    • Solution: Strictly utilize anhydrous solvents and reagents. Store K2CO3 in a desiccator or oven-dry it prior to use.

  • Issue: Formation of Bis-Substituted Byproducts.

    • Cause: Over-reaction where both the -NO2 and -OCH3 groups are displaced.

    • Solution: Tightly control the equivalents of the nucleophile (do not exceed 1.2 eq for mono-substitution) and carefully monitor the reaction kinetics via HPLC to quench immediately upon consumption of the starting material.

References

1.1 2.4 3.6 4. 2 5.3 6.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Separating 2-Nitrobenzonitrile and 4-Nitrobenzonitrile Isomers

A Note on Isomer Nomenclature: Standard chemical nomenclature designates the positions on the benzonitrile ring from 1 (the carbon bearing the nitrile group) to 6. Consequently, "6-nitrobenzonitrile" is the same molecule...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomer Nomenclature: Standard chemical nomenclature designates the positions on the benzonitrile ring from 1 (the carbon bearing the nitrile group) to 6. Consequently, "6-nitrobenzonitrile" is the same molecule as "2-nitrobenzonitrile." The common positional isomers encountered during synthesis are 2-, 3-, and 4-nitrobenzonitrile. This guide will focus on the frequently encountered and challenging separation of the 2-nitrobenzonitrile and 4-nitrobenzonitrile isomers.

Introduction

The separation of positional isomers like 2- and 4-nitrobenzonitrile is a common yet significant challenge in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where isomeric purity is critical.[1] These isomers often exhibit very similar physicochemical properties, which can make their resolution by standard laboratory techniques difficult.[2][3] This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to effectively tackle this separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the separation of 2- and 4-nitrobenzonitrile isomers so challenging?

The primary difficulty lies in their structural similarity. As positional isomers, they have the same molecular formula (C₇H₄N₂O₂) and molecular weight (148.12 g/mol ), leading to closely related physical properties.[4][5][6] While there are exploitable differences, their similar polarity and solubility profiles mean that many common separation techniques require careful optimization to achieve baseline resolution.

Here is a summary of their key physical properties:

Property2-Nitrobenzonitrile4-NitrobenzonitrileRationale for Separation Difficulty
Appearance Yellow Crystalline Powder[4][7]Pale Yellow to Light Brown Solid[5][8]Similar physical states at room temperature.
Melting Point 107-112°C[4][9]142-147°C[1][5]The significant difference in melting points is the most advantageous property to exploit, particularly via crystallization.
Boiling Point 135°C @ 0.5 Torr[4]Not specified at reduced pressureHigh boiling points make distillation at atmospheric pressure impractical and risky due to potential decomposition.
Solubility Insoluble in water[4]Sparingly soluble in water[8]Both are more soluble in organic solvents, but their relative solubilities can be similar in many common solvents, complicating crystallization.
Polarity Considered a polar compound[10]Considered a polar compound[10]The nitro and nitrile groups impart polarity to both molecules. The difference in dipole moment is subtle, requiring highly selective chromatographic phases for resolution.
Q2: I have a mixture from a synthesis. What is the best method to start with for a bulk separation (gram-scale)?

For gram-scale and larger separations, fractional crystallization is often the most practical and economical first step. The significant difference in melting points between the 2-isomer (~109°C) and the 4-isomer (~145°C) is the key.[1][4][9] The 4-nitrobenzonitrile, being more symmetrical, generally has lower solubility and a higher melting point, allowing it to crystallize out of a suitable solvent system first upon cooling, leaving the 2-isomer enriched in the mother liquor.

Troubleshooting Fractional Crystallization:

  • Problem: My first crop of crystals is still a mixture of isomers.

    • Cause: The solvent choice may not be optimal, or the cooling rate was too fast, leading to co-precipitation.

    • Solution:

      • Solvent Screening: The ideal solvent should have a steep solubility curve for both isomers—dissolving them well at high temperatures but poorly at low temperatures—and should show a significant solubility difference between the two isomers. Alcohols (ethanol, isopropanol) or alcohol/water mixtures are good starting points.[11] Ethyl acetate is also a solvent where nitrobenzonitriles show significant solubility.[11][12]

      • Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.

      • Recrystallization: Perform a second recrystallization of the first crystal crop. This is often necessary to achieve high purity.

Q3: Fractional crystallization didn't give me the purity I need. How can I purify the enriched fractions?

For high-purity requirements, especially for analytical standards or final product isolation, chromatography is the method of choice.

This is the next logical step for purifying fractions from crystallization.

  • Problem: The isomers are co-eluting from my silica gel column.

    • Cause: The polarity difference is small, and a standard solvent system like ethyl acetate/hexane may not provide enough selectivity.

    • Solution:

      • Optimize the Mobile Phase: Use a less polar solvent system to increase retention and magnify the small polarity differences. Start with a low percentage of ethyl acetate in hexane (e.g., 5-10%) and gradually increase the polarity. A shallow gradient can be more effective than an isocratic elution.

      • Consider Alternative Sorbents: While silica gel is the default, other stationary phases like alumina or even reverse-phase C18 silica can sometimes provide different selectivity.

HPLC offers superior resolving power for closely related isomers.

  • Problem: My C18 column isn't separating the 2- and 4-isomers.

    • Cause: Standard C18 columns separate primarily based on hydrophobicity. Since the isomers have very similar hydrophobicity, co-elution is common.[13]

    • Solution:

      • Use a Phenyl-Hexyl Column: This is a highly effective strategy. Phenyl-based stationary phases introduce an additional separation mechanism: π-π interactions between the phenyl rings on the stationary phase and the aromatic analytes.[2][13] This interaction is sensitive to the electronic distribution and geometry of the isomers, often providing the necessary selectivity that C18 columns lack.

      • Optimize the Mobile Phase: For reverse-phase HPLC, a mobile phase of acetonitrile and water or methanol and water is standard.[14] Methanol can enhance π-π interactions more than acetonitrile, potentially improving separation on a phenyl column.[2][13]

      • Modify the Mobile Phase: Adding a small amount of an acid like acetic or formic acid can sometimes improve peak shape, although it's less likely to be the primary factor for resolving these neutral compounds.[15]

Q4: Can I use Gas Chromatography (GC) to separate and quantify these isomers?

Yes, GC is an excellent technique for the baseline separation and quantification of volatile isomers like nitrobenzonitriles.[2] Given their stability at higher temperatures, they are well-suited for GC analysis.

  • Problem: I need to confirm the identity of my separated isomers.

    • Cause: Retention time alone is not definitive proof of identity.

    • Solution:

      • Use GC-MS: Gas Chromatography-Mass Spectrometry is the gold standard for this task.[16][17] The isomers will not only have distinct retention times but will also produce mass spectra. While the parent molecular ion ([M]⁺ at m/z 151) will be the same, the fragmentation patterns may show subtle, reproducible differences that can aid in identification, especially when compared to a known standard.[18]

      • Choose the Right Column: A mid-polarity column, such as one with a (6%-cyanopropylphenyl)- (94%-dimethylpolysiloxane) stationary phase (e.g., DB-624), is an excellent choice.[16] These phases provide a good balance of interactions to resolve positional isomers.

Decision Workflow for Separation Method

The choice of separation technique depends on the scale of the experiment and the required purity of the final product.

separation_workflow start Mixture of 2- & 4-Nitrobenzonitrile scale What is the scale of separation? start->scale bulk_sep Fractional Crystallization scale->bulk_sep  Bulk (>1g) analytical_hplc Analytical HPLC (Phenyl-Hexyl Column) scale->analytical_hplc Analytical (<1mg)   analytical_gc Analytical GC-MS scale->analytical_gc purity_check1 Check Purity (HPLC/GC) flash_chrom Flash Column Chromatography purity_check1->flash_chrom Purity Not OK end_pure Pure Isomers purity_check1->end_pure Purity OK purity_check2 Check Purity (HPLC/GC) prep_hplc Preparative HPLC purity_check2->prep_hplc High Purity Needed purity_check2->end_pure Purity OK bulk_sep->purity_check1 flash_chrom->purity_check2 prep_hplc->end_pure end_quant Quantified Isomers analytical_hplc->end_quant analytical_gc->end_quant

Caption: Decision tree for selecting a separation method.

Experimental Protocols

Protocol 1: Fractional Crystallization
  • Dissolution: In a flask, dissolve the crude isomer mixture (e.g., 10 g) in a minimum amount of hot solvent (e.g., 95% ethanol or isopropanol). Add the solvent portion-wise until all solids dissolve.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. The less soluble 4-nitrobenzonitrile should begin to crystallize.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Analysis: Dry the crystals and analyze their purity by measuring the melting point and running an analytical HPLC or GC sample. The mother liquor will be enriched in the 2-nitrobenzonitrile isomer and can be further purified by chromatography.

  • Recrystallization: If purity is insufficient, repeat steps 1-6 with the collected crystals.

Protocol 2: Analytical HPLC Separation

This method is ideal for checking the purity of fractions and for quantitative analysis.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides π-π interactions for enhanced selectivity between aromatic isomers.[2][13]
Mobile Phase A: WaterB: MethanolMethanol is preferred over acetonitrile to maximize π-π interactions on the phenyl phase.[13]
Gradient 50% B to 80% B over 10 minutesA gradient ensures that both isomers are eluted with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 254 nmBoth isomers have strong chromophores and will be readily detected at this wavelength.
Injection Vol. 5 µLA small volume prevents peak distortion.
Protocol 3: Analytical GC-MS Separation

This method is used for separation, quantification, and definitive identification.

ParameterRecommended ConditionRationale
Column DB-624 or similar (30 m x 0.25 mm ID, 1.4 µm film)Mid-polarity phase offers excellent selectivity for polar, aromatic compounds.[16]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good efficiency.
Oven Program Start at 150°C, hold 1 min, ramp to 220°C at 10°C/min, hold 5 minA temperature ramp is essential to separate the isomers and elute them in a timely manner.[16]
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Scan Range m/z 50-200Covers the molecular ion (151) and all expected major fragments.

Troubleshooting Logic for Chromatographic Co-elution

troubleshooting_workflow start Problem: Co-elution in Chromatography method Which Technique? start->method hplc HPLC method->hplc gc GC method->gc hplc_q1 Using a Phenyl-Hexyl column? hplc->hplc_q1 gc_q1 Using a mid-polarity column (e.g. DB-624)? gc->gc_q1 hplc_sol1 Action: Switch from C18 to a Phenyl-Hexyl column. hplc_q1->hplc_sol1 No hplc_q2 Using Methanol as organic modifier? hplc_q1->hplc_q2 Yes hplc_sol2 Action: Try Methanol instead of Acetonitrile. hplc_q2->hplc_sol2 No hplc_sol3 Action: Optimize gradient. Make it shallower. hplc_q2->hplc_sol3 Yes gc_sol1 Action: Switch from a non-polar (e.g. DB-1) to a mid-polarity column. gc_q1->gc_sol1 No gc_sol2 Action: Lower the temperature ramp rate (e.g., 5°C/min). gc_q1->gc_sol2 Yes

Caption: Troubleshooting flowchart for co-elution issues.

References

  • PubChem. (n.d.). 4-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Request PDF on ResearchGate. (n.d.). Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropyl Alcohol). Retrieved from [Link]

  • Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Separation of chloronitrobenzene isomers by crystallization and fractionation. (n.d.). Google Patents.
  • Chemical Properties of Benzonitrile, 2-nitro- (CAS 612-24-8) - Cheméo. (n.d.). Retrieved from [Link]

  • Request PDF on ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved from [Link]

  • A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
  • A Validated GC-MS Method for the Trace Level Determination of Genotoxic Impurities in Anticancer Drug, Alectinib Hydrochloride - IJPPR. (2020). Retrieved from [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta, 13:674. Retrieved from [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (n.d.). Retrieved from [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009). Loughborough University Research Repository. Retrieved from [Link]

  • Fractional Crystallization. (n.d.). Retrieved from [Link]

  • Crystallization process guide | industrial use | ANDRITZ. (n.d.). Retrieved from [Link]

  • [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. (n.d.). PubMed. Retrieved from [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.). Agilent. Retrieved from [Link]

  • 3-Nitrobenzonitrile. (n.d.). PMC. Retrieved from [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters Corporation. Retrieved from [Link]

  • Determination of Nitrobenzene Compounds in Nifedipine by GCMS - Shimadzu. (n.d.). Retrieved from [Link]

  • Nitrobenzene solubulity : r/OrganicChemistry - Reddit. (n.d.). Retrieved from [Link]

  • o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem. (n.d.). Retrieved from [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2021). PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzonitrile Nitration

Topic: Optimization and Troubleshooting of 3-Nitrobenzonitrile Synthesis via Electrophilic Aromatic Substitution. Ticket ID: #BN-NIT-004 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of 3-Nitrobenzonitrile Synthesis via Electrophilic Aromatic Substitution. Ticket ID: #BN-NIT-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Introduction: The Deactivation Trap

Nitrating benzonitrile is a classic exercise in fighting thermodynamics. You are attempting to place an electrophile (


) onto a ring that has already been deactivated by a strong electron-withdrawing group (the cyano group, 

).

The cyano group is a meta-director, but it withdraws electron density so aggressively that the ring is significantly less reactive than benzene. This creates the "Deactivation Trap" :

  • To force the reaction, you increase temperature or acid strength.

  • The cyano group is sensitive to acid-catalyzed hydrolysis, especially in the presence of heat and water.

  • Result: You often isolate 3-nitrobenzoic acid (hydrolysis product) or recover starting material, rather than the desired 3-nitrobenzonitrile.

This guide addresses the delicate balance required to favor nitration over hydrolysis.

Module 1: Critical Parameters (The "Why")

Before troubleshooting, visualize the competing pathways occurring in your flask.

Mechanism & Competing Pathways

The following diagram illustrates the kinetic competition between the desired nitration and the parasitic hydrolysis.

Benzonitrile_Pathways Start Benzonitrile Target 3-Nitrobenzonitrile (Target) Start->Target Nitration (k1) Requires: NO2+, <20°C Amide Benzamide (Intermediate) Start->Amide Hydrolysis (k2) Requires: H+, H2O, Heat NO2_Ion Nitronium Ion (NO2+) NO2_Ion->Start Attacks Ring Water Water (H2O) (Impurity/Byproduct) Water->Start Attacks CN Acid Benzoic Acid (Side Product) Amide->Acid Rapid Hydrolysis

Figure 1: Kinetic competition. Water acts as a nucleophile attacking the nitrile, while the nitronium ion acts as an electrophile attacking the ring. High temperatures favor the red (hydrolysis) path.

Key Variable Summary
ParameterImpact on YieldOptimal Setting
Water Content Critical. Water destroys

and catalyzes hydrolysis of the nitrile.
Must be <2%. Use Fuming

(98%) or Nitronium salts. Avoid 68%

.
Temperature High temp increases rate but favors hydrolysis and oxidation (tar).0°C to 15°C. Do not exceed 20°C unless using advanced anhydrous methods.
Acid Strength Needs to be super-acidic to generate

in the presence of deactivation.
Conc.

(solvent) + Fuming

(reagent).

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I recovered mostly starting material."

Q: I stirred the reaction for 4 hours at 0°C, but TLC shows mostly benzonitrile. A: The ring is too deactivated for the conditions you used.

  • Diagnosis: The activation energy for the attack of

    
     on the deactivated ring was not met, or the concentration of 
    
    
    
    was too low.
  • Fix:

    • Switch to Fuming Nitric Acid: If you used 65-70%

      
      , the water present quenched the nitronium ion. You must use Fuming 
      
      
      
      (90-98%) or add Oleum (fuming sulfuric acid) to scavenge water.
    • Controlled Warming: After the initial addition at 0°C, allow the reaction to warm to room temperature (20-25°C) . The deactivated ring often requires this thermal "push" that benzene does not. Monitor closely—do not heat to reflux.

Scenario B: "My product is a carboxylic acid (Benzoic Acid)."

Q: The NMR shows a carboxylic acid proton (~11-13 ppm) and no nitrile peak (~2200 cm-1 IR). A: You hydrolyzed the nitrile group.

  • Diagnosis: This is the most common failure mode. It occurs when water is present in the acid mixture and the temperature is allowed to spike (exotherm).

  • Fix:

    • Strict Anhydrous Conditions: Ensure glassware is oven-dried. Use fresh Fuming

      
      .
      
    • Exotherm Management: The mixing of

      
       and 
      
      
      
      is exothermic. The nitration itself is exothermic. If the internal temp spiked >40°C, hydrolysis becomes the dominant pathway. Add the nitrating agent dropwise with vigorous cooling.
    • Quench Protocol: Do not boil the reaction mixture during workup. Pour onto crushed ice, not water, to keep the hydrolysis slow during the quench.

Scenario C: "I have a mixture of isomers."

Q: I see minor spots on TLC. Is it the ortho isomer? A: Unlikely to be a major component.

  • Insight: The cyano group is a powerful meta-director. Ortho substitution is sterically and electronically disfavored (<10%).

  • Diagnosis: The "impurities" are likely 3-nitrobenzamide (partial hydrolysis) or dinitrated species (if conditions were too harsh).

  • Fix:

    • Wash with Bicarbonate: 3-nitrobenzoic acid (hydrolysis product) can be removed by washing the organic extract with saturated

      
      .
      
    • Recrystallization: 3-nitrobenzonitrile crystallizes well from ethanol/water or pure ethanol. This effectively removes trace amide/acid impurities.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol minimizes water content to prevent hydrolysis while providing sufficient electrophilic strength.

Reagents
  • Benzonitrile (1.0 equiv)[1][2]

  • Concentrated Sulfuric Acid (

    
    , 98%) - Solvent/Catalyst
    
  • Fuming Nitric Acid (

    
    , >90%) - Reagent
    
  • Alternative: Potassium Nitrate (

    
    ) can be used as a solid nitrate source to generate anhydrous 
    
    
    
    in situ.
Step-by-Step Workflow

Protocol_Workflow Step1 1. Setup Dissolve Benzonitrile in Conc. H2SO4 Cool to -5°C (Ice/Salt Bath) Step2 2. Preparation of Nitrating Mix Mix Fuming HNO3 + Conc H2SO4 (Pre-cool this mixture!) Step1->Step2 Step3 3. Addition Add Acid Mix dropwise to Substrate Keep Internal Temp < 10°C Step2->Step3 Step4 4. Reaction Allow to warm to 20°C Stir 1-2 hours (Monitor TLC) Step3->Step4 Step5 5. Quench Pour onto CRUSHED ICE (Vigorous stirring) Step4->Step5 Step6 6. Isolation Precipitate forms? -> Filter No precipitate? -> Extract (DCM) Step5->Step6

Figure 2: Optimized synthesis workflow emphasizing temperature control.

Detailed Procedure:

  • Preparation: Place 10.3 g (0.1 mol) of benzonitrile in a round-bottom flask containing 40 mL of concentrated sulfuric acid. Cool the mixture to -5°C using an ice-salt bath.

  • Nitration: In a separate vessel, prepare a mixture of 8 mL fuming nitric acid (d=1.5) and 8 mL concentrated sulfuric acid. Cool this mix.

  • Addition: Add the mixed acid dropwise to the benzonitrile solution. CRITICAL: Maintain internal temperature below 10°C. If it spikes, stop addition and let it cool.

  • Reaction: After addition, remove the cooling bath and allow the mixture to stir at room temperature (20-25°C) for 1 hour.

    • Note: If starting material persists after 1 hour, warm gently to 35°C, but do not exceed this.

  • Work-up: Pour the reaction mixture slowly onto 150 g of crushed ice with stirring. The product, 3-nitrobenzonitrile, should precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water, then wash with saturated Sodium Bicarbonate (

    
    ) to remove any benzoic acid byproduct. Recrystallize from Ethanol.
    

Expected Yield: 80-90% Melting Point: 115-118°C

Module 4: Safety & Hazards

WARNING: HCN Risk While standard acid hydrolysis yields ammonium salts, the interaction of benzonitrile with strong acids under uncontrolled thermal conditions can be hazardous. Furthermore, Benzonitrile reacts violently with strong oxidizers.

  • Exotherm Control: The nitration reaction is highly exothermic. A runaway reaction can lead to the explosive decomposition of the nitro compound or the ejection of hot acid. Never add the reagents all at once.

  • Cyanide Awareness: Although the primary hydrolysis product is ammonia, thermal decomposition of nitriles can release Hydrogen Cyanide (HCN). Keep the reaction in a functioning fume hood at all times.

  • Acid Burns: Mixed acid (Nitric/Sulfuric) causes immediate, severe, charring burns. Wear heavy butyl rubber gloves and a face shield.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Nitration of Aromatic Compounds.
  • Olah, G. A., et al. (1971).[3] "Mechanism of Electrophilic Aromatic Substitutions." Accounts of Chemical Research. Link (Foundational text on nitronium ion generation).

  • BenchChem Technical Support . "Synthesis of 3-Nitrobenzonitrile: Protocols and Yield Optimization." Link (General procedural grounding).

  • International Labour Organization (ILO) . "ICSC 1103 - Benzonitrile Safety Data." Link (Safety data regarding reaction with strong acids).[4]

  • ChemicalBook . "3-Nitrobenzonitrile Synthesis and Properties." Link (Physical property verification).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in the Nitration of Methoxy-Methyl-Benzonitrile

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the electrophilic nitration of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the electrophilic nitration of methoxy-methyl-benzonitrile. As Senior Application Scientists, we have compiled this resource to address common issues, explain the underlying chemical principles, and provide field-proven protocols to enhance reaction efficiency and product purity.

The nitration of a methoxy-methyl-benzonitrile substrate is a nuanced transformation. The benzene ring is influenced by three distinct functional groups: two activating, ortho, para-directing groups (methoxy and methyl) and one deactivating, meta-directing group (benzonitrile).[1][2][3] This electronic complexity, coupled with the sensitivity of the functional groups to harsh reaction conditions, creates a landscape ripe for side product formation. This guide provides a structured, question-and-answer approach to navigate these challenges effectively.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common problems encountered during the nitration of methoxy-methyl-benzonitrile. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction is producing significant amounts of dinitro and polynitro compounds. How can I improve selectivity for mononitration?

A1: The formation of multiple nitrated products is a classic sign that the reaction conditions are too aggressive for your highly activated substrate.[4] The methoxy and methyl groups enrich the electron density of the aromatic ring, making both the starting material and the initial mononitrated product highly susceptible to further electrophilic attack.[2]

Core Cause: The rate of the second nitration is competitive with the first under harsh conditions.

Solutions:

  • Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature between 0 °C and 5 °C using an ice-salt bath.[1][4] Excursions above this range dramatically increase the rate of polynitration.

  • Control Stoichiometry: Use a molar ratio of nitric acid to your substrate that is close to 1:1.[5] A significant excess of the nitrating agent will inevitably drive the reaction toward dinitration.[5]

  • Slow Reagent Addition: Add the cold nitrating mixture dropwise to the solution of your substrate over a prolonged period (e.g., 15-30 minutes).[4][5] This maintains a low instantaneous concentration of the nitronium ion (NO₂⁺) and allows the cooling bath to dissipate the heat generated from this highly exothermic reaction.[6][7]

  • Consider Milder Nitrating Agents: If the standard nitric acid/sulfuric acid system proves too reactive, a milder agent can provide more control. A common alternative is using nitric acid in acetic anhydride, which can reduce the formation of oxidative byproducts and give cleaner reactions.[4]

ParameterFavorable for MononitrationLeads to Polynitration
Temperature 0–5 °C> 15 °C
Nitrating Agent Ratio 1.0–1.1 equivalents> 1.5 equivalents
Addition Rate Slow, dropwiseRapid, bulk addition
Reaction Time Monitored by TLC; quench upon completionProlonged, unmonitored
Q2: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, intractable material. What is happening?

A2: The formation of tar is a clear indication of oxidative degradation.[4][5] The combination of an electron-rich aromatic ring and strong oxidizing agents like concentrated nitric acid can lead to the oxidation of the methyl group or cleavage of the aromatic ring itself, resulting in polymerization and tar formation.[1][4]

Core Cause: Oxidative side reactions are occurring due to excessively harsh conditions, particularly high local temperatures.

Solutions:

  • Aggressive Cooling: Ensure your reaction flask is adequately submerged in the cooling bath and that the bath's temperature is maintained throughout the addition. For highly exothermic reactions, an ice-salt or dry ice/acetone bath is recommended over a simple ice-water bath.

  • Vigorous Stirring: Efficient mechanical or magnetic stirring is crucial to prevent localized heating ("hot spots") where the nitrating agent is introduced.[1] This ensures uniform temperature distribution throughout the reaction mixture.

  • Dilution: Running the reaction in a more dilute solution can help manage the exotherm by increasing the thermal mass of the system.

  • Protecting Groups: For particularly sensitive substrates, a protecting group strategy can be employed. For example, the hydroxyl group in cresols (methylphenols) can be protected as an ester prior to nitration to prevent oxidation and improve selectivity.[5][8]

G Start Problem: Tar Formation Cause Cause: Oxidation of Substrate Start->Cause Check1 Is Temperature < 5°C? Cause->Check1 Check2 Is Stirring Vigorous? Check1->Check2 Yes Solution1 Implement Strict Temp. Control (e.g., Ice-Salt Bath) Check1->Solution1 No Solution2 Increase Stirring Rate (Use Mechanical Stirrer) Check2->Solution2 No Solution3 Consider Milder Conditions (e.g., HNO3/Ac2O) Check2->Solution3 Yes Outcome Result: Cleaner Reaction Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Decision tree for diagnosing and preventing tar formation.

Q3: My final product is contaminated with amide or carboxylic acid impurities. Is the nitrile group being hydrolyzed?

A3: Yes, this is a strong indication of nitrile hydrolysis. The benzonitrile group (-CN) is susceptible to hydrolysis under the strong acidic conditions of the nitration reaction, especially if the temperature increases or the reaction time is prolonged.[9][10] The hydrolysis proceeds in two stages: first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH).[9][11]

Core Cause: Acid-catalyzed nucleophilic attack of water (present in the acids or formed during the reaction) on the protonated nitrile carbon.[9][11]

Solutions:

  • Minimize Water Content: Use anhydrous or highly concentrated acids where possible. The sulfuric acid serves as a dehydrating agent, but its capacity is finite.[12][13]

  • Low Temperature & Short Reaction Time: As with other side reactions, keeping the temperature low (0–5 °C) and the reaction time to the minimum necessary for completion will significantly suppress the rate of hydrolysis.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is gone, the reaction should be quenched immediately to prevent further reactions, including hydrolysis of the product.

  • Prompt Workup: Do not let the reaction mixture stand in the acidic medium for an extended period after completion. Quench the reaction by pouring it carefully onto a large volume of crushed ice.[1][4] This rapidly dilutes the acid and lowers the temperature, effectively stopping the hydrolysis.

Section 2: Recommended Experimental Protocol

This generalized protocol incorporates best practices to minimize side product formation. It assumes the use of a standard mixed-acid system. Researchers should adapt molar equivalents based on the specific molecular weight of their methoxy-methyl-benzonitrile isomer.

Materials:

  • Methoxy-methyl-benzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine solution

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath (-10 to 0 °C), slowly add concentrated nitric acid (1.05 eq) to a stirred volume of concentrated sulfuric acid (approx. 3-4 times the volume of nitric acid). Maintain the temperature below 10 °C during this addition. Keep this mixture cold.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the methoxy-methyl-benzonitrile (1.0 eq) in a portion of concentrated sulfuric acid. Cool this solution to 0 °C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture from step 1 to the dropping funnel. Add the nitrating mixture dropwise to the stirred substrate solution. Critically, monitor the internal temperature and maintain it between 0–5 °C.[4][5] The addition should take 20–30 minutes. Brown fumes (NO₂) indicate the reaction is proceeding too quickly.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0–5 °C. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) every 15-20 minutes.

  • Quenching and Workup: Once TLC analysis indicates the complete consumption of the starting material (typically 1-2 hours), carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring.[1][4]

  • Isolation: The crude product may precipitate as a solid or oil. If it is a solid, collect it by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. If it is an oil, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent. Wash the organic layer with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to separate isomers and other impurities.

Section 3: Visualizing Reaction & Side Product Pathways

Understanding the potential pathways your reaction can take is key to controlling the outcome. The following diagram illustrates the desired reaction alongside the primary competing side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Product Pathways Start Methoxy-Methyl- Benzonitrile Reagents + HNO₃ / H₂SO₄ (0-5°C, 1 eq) Start->Reagents Oxid Oxidation Products (Tars, Phenols) Start->Oxid High Temp. Hydro Hydrolysis Products (Amide, Acid) Start->Hydro High Temp. Long Reaction Time Product Desired Mono-Nitro Product Reagents->Product Poly Poly-Nitro Products Product->Poly Excess HNO₃ High Temp. Product->Hydro High Temp. Long Reaction Time

Caption: Key pathways in the nitration of methoxy-methyl-benzonitrile.

By carefully controlling the reaction parameters as outlined in this guide, researchers can successfully navigate the complexities of this reaction, minimizing the formation of unwanted byproducts and maximizing the yield of the desired mononitrated product.

References

  • BenchChem. (n.d.). Minimizing side reactions in the electrophilic nitration of 2,6-Dimethoxytoluene.
  • BenchChem. (n.d.). Challenges in the nitration of o-cresol to produce 2-Methyl-5-nitrophenol.
  • Topchiev, A. V. (1959). Nitration of Hydrocarbons and Other Organic Compounds.
  • Chemistry Steps. (2024). Reactions of Nitriles.
  • Uemura, S. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC.
  • BenchChem. (n.d.). Troubleshooting byproduct formation in nitration of m-cresol.
  • Shechter, H., & Kaplan, R. B. (1961). U.S. Patent No. 2,997,504. U.S. Patent and Trademark Office.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide.
  • Oreate AI Blog. (2026, January 15). The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • Sasaki, M., Nodera, K., Mukai, K., & Yoshioka, H. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan, 50(1), 276–279.
  • Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
  • Study.com. (n.d.). Draw the major product(s) of nitration of benzonitrile.

Sources

Optimization

Technical Support Center: Optimizing Temperature for Nitration of Activated Benzonitriles

Core Directive: The Thermal Landscape In the nitration of activated benzonitriles (e.g., 4-methoxybenzonitrile, 2-aminobenzonitrile), temperature is not merely a variable; it is the primary switch determining the fate of...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Thermal Landscape

In the nitration of activated benzonitriles (e.g., 4-methoxybenzonitrile, 2-aminobenzonitrile), temperature is not merely a variable; it is the primary switch determining the fate of your molecule.

Unlike simple benzene nitration, activated benzonitriles present a kinetic paradox :

  • The Activation: Electron-Donating Groups (EDGs) like -OMe or -NH₂ significantly lower the activation energy for Electrophilic Aromatic Substitution (EAS), making the ring highly susceptible to nitration even at low temperatures (

    
    ).
    
  • The Liability: The nitrile group (-CN) is prone to acid-catalyzed hydrolysis.[1][2] While stable at low temperatures, the presence of strong mineral acids (H₂SO₄/HNO₃) combined with temperatures exceeding

    
     rapidly converts the nitrile to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).
    

The Golden Rule: For activated benzonitriles, the optimal window is almost exclusively


 to 

. Exceeding this range invites competitive hydrolysis and dangerous thermal runaway.

Safety & Thermal Management (Visualized)

Nitration is highly exothermic (


). In activated systems, the rate of heat release can exponentially outpace heat removal if the "Onset Temperature" is breached.
Decision Logic: Thermal Runaway Prevention

The following diagram outlines the critical decision pathways to prevent thermal runaway during the addition phase.

ThermalSafety Start Start Nitrating Agent Addition CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Decision1 Is Ti > 5°C? CheckTemp->Decision1 Decision1->CheckTemp No (Stable) ActionStop STOP Addition Immediately Decision1->ActionStop Yes (Exotherm Spike) ActionCool Increase Jacket Cooling Check Agitation RPM ActionStop->ActionCool ReCheck Has Ti dropped < 2°C? ActionCool->ReCheck Resume Resume Addition (Dropwise) ReCheck->Resume Yes Runaway CRITICAL: Initiate Emergency Dump/Quench ReCheck->Runaway No (Temp Rising)

Figure 1: Critical decision logic for managing exotherms during nitration addition phases.

Troubleshooting Guide: Regioselectivity & Side Reactions

This section addresses specific issues reported by users handling substrates like 4-methoxybenzonitrile or 3-methylbenzonitrile .

Q1: I am isolating a significant amount of amide byproduct (approx. 15-20%). Why is my nitrile hydrolyzing?

Diagnosis: Thermal Overshoot or Moisture Contamination. The hydrolysis of the nitrile group is acid-catalyzed and temperature-dependent.

  • Mechanism: In concentrated H₂SO₄, the nitrile nitrogen is protonated. Water attack at the carbon (rate-limiting step) is accelerated significantly above

    
    .
    
  • Solution:

    • Strict Temp Control: Maintain reaction temperature below

      
        throughout the addition.
      
    • Quenching Protocol: Do not pour water into the acid mixture. Pour the reaction mixture onto crushed ice with vigorous stirring. The heat of dilution during quenching can locally spike temperatures, causing hydrolysis after the reaction is complete.

Q2: The reaction stalls at 60% conversion, but increasing the temperature leads to dinitration. How do I push to completion?

Diagnosis: Mass Transfer Limitation. Nitration is a biphasic reaction (organic substrate vs. aqueous acid layer). Stalling often indicates poor mixing rather than low reactivity.

  • Solution:

    • Do NOT heat. Heating activated substrates promotes ipso-substitution or dinitration (ortho to the activator).

    • Increase Agitation: Ensure the vortex pulls the lighter organic phase into the acid.

    • Reagent Stoichiometry: Use a slight excess of HNO₃ (1.05 – 1.10 eq) rather than heat.

Q3: My product is contaminated with dinitro species. How do I prevent over-nitration?

Diagnosis: Loss of Kinetic Control. Activated rings are electron-rich. Once the mono-nitro product forms, it is deactivated relative to the starting material, but if the local concentration of nitronium ions (


) is high and temperature is uncontrolled, the second addition occurs.
  • Solution:

    • Dilution: Use a solvent (e.g., Dichloromethane or Nitromethane) to dilute the substrate, acting as a heat sink.

    • Addition Mode: Add the nitrating agent (HNO₃) to the substrate in H₂SO₄, not the other way around (Inverse Addition), to keep

      
       low relative to the substrate.
      

Optimized Protocol: Nitration of 4-Methoxybenzonitrile

Objective: Mono-nitration to yield 4-methoxy-3-nitrobenzonitrile with


 amide hydrolysis.
Reagents & Equipment
  • Substrate: 4-Methoxybenzonitrile (1.0 eq)

  • Solvent/Acid: Conc. H₂SO₄ (5.0 vol), Dichloromethane (DCM) (optional, 5.0 vol for heat management)

  • Reagent: Fuming HNO₃ (1.05 eq) or KNO₃ (1.05 eq)

  • Cooling: Ice/Salt bath (

    
    )
    
Step-by-Step Methodology
  • Preparation (T =

    
    ): 
    
    • Charge the reactor with 4-methoxybenzonitrile and DCM (if using).

    • Slowly add Conc.[3][4] H₂SO₄ while stirring.[3] Note: This is exothermic.[4][5][6][7][8] Wait for T to return to

      
      .
      
  • Nitration (T =

    
     to 
    
    
    
    ):
    • Critical Step: Add Fuming HNO₃ (or KNO₃ solid in portions) dropwise.

    • Rate Limit: Adjust addition rate so internal temperature never exceeds

      
       .
      
    • Why? This ensures the reaction remains kinetically controlled and prevents nitrile hydrolysis.

  • Post-Reaction Hold (T =

    
    ): 
    
    • Stir at

      
       for 30–60 minutes. Monitor via TLC/HPLC.
      
    • Do not warm to room temperature unless conversion is

      
       after 2 hours.
      
  • Quench (T <

    
    ): 
    
    • Pour the reaction mixture slowly onto a slurry of crushed ice/water (10 volumes).

    • Stir vigorously.[4] The product should precipitate as a solid.

Experimental Workflow Visualization

NitrationProtocol Substrate Substrate + H2SO4 (Pre-cool to -5°C) Addition Add HNO3 Dropwise (Maintain T < 5°C) Substrate->Addition Controlled Exotherm Hold Hold at 0°C (30-60 mins) Addition->Hold Conversion Check Quench Pour onto Ice (Precipitate Product) Hold->Quench Complete Filter Filtration & Wash (Neutralize Acid) Quench->Filter Isolate

Figure 2: Optimized workflow for low-temperature nitration of activated benzonitriles.

Quantitative Data: Temperature Impact

The following table summarizes the impact of temperature on product distribution for a generic activated benzonitrile (e.g., 4-methoxybenzonitrile).

Temperature RangePrimary Product (Yield)Major ImpurityRisk Factor
-10°C to 5°C Mono-nitro (85-95%) Unreacted SM (<2%)Low (Optimal)
10°C to 25°C Mono-nitro (70-80%)Dinitro (~10%)Moderate
> 40°C Mono-nitro (<50%)Amide (Hydrolysis) High (Runaway)

References

  • BenchChem. Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile Synthesis and Protocols. BenchChem Technical Support.[1][3][6]

  • MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 2025.[1][3][6][9]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Chemical Health & Safety.

  • Jordan Journal of Chemistry. Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions. JJC, 2008.

  • Master Organic Chemistry. The Nitronium Ion (NO2+) Is The Key Electrophile In Aromatic Nitration.[10]

Sources

Troubleshooting

Technical Support Hub: Moisture Sensitivity in Benzonitrile Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Mitigation in Cyano-Functionalization Audience: Medicinal Chemists, Process Development Scientists Introduction: The Moistu...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Mitigation in Cyano-Functionalization Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Moisture Paradox

Welcome to the Benzonitrile Synthesis Support Hub. You are likely here because your cyanation reaction failed, stalled, or reverted to the amide.

Benzonitrile synthesis presents a unique "Moisture Paradox":

  • Reagent Instability: Key reagents (TMSCN, Burgess Reagent, electrophilic cyanating agents) hydrolyze rapidly, destroying stoichiometry.

  • Catalyst Poisoning: In transition-metal catalysis, water competes for coordination sites or facilitates protodehalogenation (Ar-X

    
     Ar-H) rather than cyanation.
    
  • Product Reversion: The nitrile product itself is a dehydrated amide. In the presence of residual water, heat, and Lewis acids (often present in the pot), the nitrile thermodynamically prefers to hydrolyze back to the benzamide.

This guide provides the protocols to seal your system against these failure modes.

Module 1: Reagent Integrity & Handling

Before starting the reaction, you must ensure your cyanide source is active. Moisture ingress here is the #1 cause of "0% conversion."

A. Trimethylsilyl Cyanide (TMSCN)

TMSCN is a "masked" HCN source. It is extremely volatile and hydrolyzes upon contact with moist air to release HCN gas (Safety Hazard) and hexamethyldisiloxane (Inert).

  • Diagnostic: If your TMSCN smells strongly of bitter almonds (HCN) or has a cloudy appearance, it is compromised.

  • Protocol:

    • Distillation: Distill TMSCN under nitrogen at ambient pressure (bp 114–117 °C) before critical campaigns.

    • Storage: Store in a Schlenk tube over activated 4Å molecular sieves under Argon at 4°C.

    • Transfer: NEVER pour. Use a gas-tight syringe with a long needle to withdraw through a septum.

B. Zinc Cyanide (Zn(CN)₂)

Used in Pd-catalyzed couplings. Commercial Zn(CN)₂ is often polymeric and can adsorb significant water, which inhibits the transmetallation step.

  • The Issue: Water forms a passivation layer on the Zn surface, preventing the release of monomeric [Zn(CN)x] species required for the Pd cycle.

  • Drying Protocol:

    • Dry Zn(CN)₂ in a vacuum oven at 80°C for 12 hours prior to use.

    • Pro-Tip: For extremely sensitive couplings, add 1-2 mol% of Zn powder (activated) to scavenge trace water and reduce Pd(II) to Pd(0).

Module 2: Experimental Workflows & Troubleshooting

Choose your synthesis route below to view the specific moisture-defense protocol.

Workflow Visualization: Method Selection

BenzonitrileMethod Start Starting Material Amide Primary Amide (Ar-CONH2) Start->Amide Halide Aryl Halide (Ar-Br/I/Cl) Start->Halide Decision1 Moisture Sensitive FGs Present? Amide->Decision1 MethodC Method C: Pd-Catalyzed (Zn(CN)2 / DMF) Halide->MethodC Standard Route MethodA Method A: Dehydration (Burgess Reagent) Decision1->MethodA Yes (e.g., Epoxides, TBS) MethodB Method B: Dehydration (TFAA/Pyridine) Decision1->MethodB No (Robust substrate)

Caption: Decision tree for selecting the optimal benzonitrile synthesis route based on substrate stability.

Protocol A: Amide Dehydration (Burgess Reagent)

Context: You have a primary amide and need to dehydrate it to a nitrile under mild conditions. Reagent: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).[1]

The Moisture Failure Mode: The Burgess reagent hydrolyzes to a primary amine and sulfate salts within minutes in wet solvents, rendering it inactive.

Step-by-Step Defense:

  • Solvent: Use DCM or THF distilled from CaH₂ or passed through an activated alumina column.

  • The Setup: Flame-dry the reaction flask. Cool under Argon.

  • Addition: Add the Burgess reagent (2.0 equiv) in one portion to the amide solution.

  • Temperature: Do NOT heat initially. Stir at RT. Heating a wet Burgess reaction accelerates reagent decomposition over dehydration.

  • Monitoring: Watch for the disappearance of the starting amide by TLC. If the reaction stalls at 50%, do not add more reagent immediately. The byproduct (Et₃N) can inhibit the reaction. Filter the mixture through a short silica plug (anhydrous) and resubmit with fresh reagent.

Protocol B: Pd-Catalyzed Cyanation (Ar-X + Zn(CN)₂)

Context: Converting Aryl Bromides/Iodides to Nitriles. Reagents: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Zn(CN)₂, DMF.

The Moisture Failure Mode: Water causes Protodehalogenation . Instead of Ar-CN, you isolate Ar-H. Mechanism: Water protonates the Pd-Aryl intermediate (Ar-Pd-X) before transmetallation with Zn(CN)₂ occurs.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Product is Ar-H Wet DMF or CatalystDistill DMF over CaH₂. Switch to Pd(dppf)Cl₂ (more robust).
Reaction Stalls Zn(CN)₂ passivationAdd 1 mol% Zn dust. Ensure vigorous stirring (heterogeneous mix).
Low Yield O₂/Moisture LeakDegas DMF using "Freeze-Pump-Thaw" (3 cycles). Do not just sparge.
Benzamide formed Hydrolysis during workupSee Module 3 below.

Catalytic Cycle Failure Points:

PdCycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X ArH Ar-H (Side Product) OxAdd->ArH Protodehalogenation TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 Water H2O Ingress Water->OxAdd Protonation Prod Ar-CN TransMet->Prod Red. Elim. Prod->Pd0

Caption: Mechanism of moisture-induced protodehalogenation (Red path) competing with cyanation.

Module 3: Workup & Isolation (The Danger Zone)

Many researchers successfully synthesize the nitrile, only to hydrolyze it to the amide during the quench.

The Problem: Nitriles heated in the presence of Lewis Acids (Zn salts) and water will hydrolyze. The Solution:

  • Cool Down: Cool the reaction mixture to room temperature (or 0°C) before adding any aqueous solution.

  • The Quench: Do not dump water directly into the DMF/Zn mixture.

    • Preferred: Dilute with EtOAc first, then add saturated NH₄Cl / NH₄OH (1:1) . The ammonia complexes the Zinc/Palladium, preventing them from acting as Lewis acids for hydrolysis.

  • Speed: Perform the extraction quickly. Do not leave the nitrile sitting in the aqueous/organic emulsion overnight.

FAQ: Frequently Asked Questions

Q: Can I use KCN instead of Zn(CN)₂ to avoid insolubility issues? A: KCN is hygroscopic and generally requires 18-crown-6 to dissolve in organic solvents. This "naked" cyanide is extremely basic and nucleophilic, often leading to side reactions. Zn(CN)₂ is preferred because the covalent nature of the Zn-CN bond releases cyanide slowly (controlled release), matching the catalytic turnover rate and reducing catalyst poisoning [1].

Q: My TMSCN reaction turned black and viscous. What happened? A: This is likely polymerization of HCN or the nitrile, catalyzed by base and moisture. Ensure your glassware is base-free (no residual KOH from cleaning baths) and strictly anhydrous.

Q: I see a spot on TLC that is slightly more polar than my nitrile. Is it the amide? A: Yes, primary amides are significantly more polar than nitriles. If you see this growing during the reaction, your solvent is wet. If it appears only after workup, your quench was too exothermic or acidic.

References

  • Littke, A., et al. "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides."[2] Organic Letters, vol. 9, no.[2] 9, 2007, pp. 1711–1714.[2] Link

  • Burgess, E. M., et al. "Thermal reactions of alkyl N-carbomethoxysulfamate esters."[1] Journal of Organic Chemistry, vol. 38, no. 1, 1973, pp. 26–31.[1] Link

  • Cohen, D. T., et al. "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments." Chemical Reviews, vol. 111, no. 3, 2011. (Contextual grounding on Zn(CN)2 usage).
  • Sigma-Aldrich Technical Bulletin. "Handling of Air-Sensitive Reagents." (General inert atmosphere techniques). Link

Sources

Optimization

Technical Support Center: Column Chromatography for Nitrobenzonitrile Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying nitrobenzonitrile derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying nitrobenzonitrile derivatives. Due to the presence of both strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, these compounds exhibit unique dipole moments and hydrogen-bonding capabilities that can complicate standard silica gel chromatography.

This guide provides field-proven methodologies, diagnostic workflows, and mechanistic troubleshooting to ensure high-purity isolation of your target compounds.

Diagnostic Workflow for Purification Strategy

Before packing a column, it is critical to establish a self-validating solvent system. The workflow below outlines the logical progression from crude analysis to fraction collection, ensuring that your mobile phase is perfectly tuned to the polarity of your specific nitrobenzonitrile analog.

G Start Crude Nitrobenzonitrile Mixture TLC TLC Solvent Screen (Target Rf: 0.2 - 0.4) Start->TLC SolventChoice Select Solvent System (e.g., Hexane/EtOAc) TLC->SolventChoice Loading Sample Loading (Dry Loading Recommended) SolventChoice->Loading Elution Gradient Elution (Increase Polarity Gradually) Loading->Elution Issue Troubleshooting: Streaking or Co-elution? Elution->Issue Modifier Add 0.1-1% TEA or Change to DCM/Hexane Issue->Modifier Yes Fractions Fraction Analysis (UV 254 nm) Issue->Fractions No Modifier->Elution

Workflow for optimizing nitrobenzonitrile column chromatography.

Quantitative Data: Solvent Systems & Expected Rf Values

The choice of mobile phase dictates the resolution. Below is a synthesized reference table of typical solvent systems and expected Retention Factor (Rf) values for various nitrobenzonitrile derivatives[1][2][3][4].

Compound / Impurity ProfileRecommended Solvent SystemExpected RfMechanistic Rationale
4-Nitrobenzonitrile (Standard) 5% EtOAc / Hexanes0.30 - 0.40Optimal for separating non-polar byproducts; low polarity eluent prevents rapid co-elution[3][5].
2-Amino-4-methoxy-5-nitrobenzonitrile 33% EtOAc / Hexanes (1:2)~0.40Increased polarity required to mobilize the amino group; separates well from starting material (Rf ~0.60)[1][2].
3-(2-Hydroxyethyl)-4-nitrobenzonitrile 33% EtOAc / Hexanes (1:2)~0.30Hydroxyl group drastically increases hydrogen bonding with silica; requires higher EtOAc concentration[4].
Nitrobenzonitrile Regioisomers 10-20% EtOAc / Hexanes0.20 - 0.25Shallow gradient required. Lower Rf maximizes theoretical plate interactions for isomer resolution.

Standard Operating Procedure: Silica Gel Chromatography

To ensure a self-validating and reproducible purification, follow this step-by-step methodology.

Step 1: Stationary Phase Preparation Pack the chromatography column with standard normal-phase silica gel (230–400 mesh) slurried in the initial, lowest-polarity mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexanes). Ensure the column bed is perfectly level to prevent band distortion.

Step 2: Dry Loading (Critical Step) Causality: Nitrobenzonitriles often exhibit poor solubility in the non-polar eluents required for optimal separation. Wet-loading in a polar solvent (like pure Dichloromethane or Ethyl Acetate) will cause the sample to race down the column, destroying resolution.

  • Dissolve the crude mixture in a minimal volume of a highly soluble solvent (e.g., DCM or EtOAc)[5].

  • Add a mass of silica gel equal to 1.5× to 2× the mass of your crude product.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is achieved[1][5].

  • Carefully load this powder evenly onto the top of the packed column bed, followed by a protective layer of sand.

Step 3: Gradient Elution Begin eluting with your initial mobile phase. Gradually increase the polarity (gradient elution) by increasing the proportion of the polar solvent (e.g., EtOAc) in 2% to 5% increments. Collect fractions in standard test tubes[1][5].

Step 4: Fraction Analysis Monitor the collected fractions by Thin-Layer Chromatography (TLC). Because the conjugated aromatic system of nitrobenzonitrile absorbs UV light strongly, visualize the plates under a 254 nm UV lamp[2][5]. Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified solid[1][5].

Troubleshooting Guide & FAQs

Q1: Why is my nitrobenzonitrile streaking heavily on the TLC plate and the column?

A: Streaking is a direct result of strong, reversible hydrogen bonding or dipole-dipole interactions between the highly polar functional groups (-NO₂, -CN, or secondary amines/alcohols if present) and the acidic silanol (-SiOH) groups on the silica gel.

  • Solution: Incorporate a polar modifier. Adding 0.1% to 1% Triethylamine (TEA) to your mobile phase will competitively bind to the acidic silanol sites, sharpening the elution bands[1][3]. Alternatively, switching the bulk solvent system from Hexane/EtOAc to Dichloromethane/Hexane can alter the selectivity and reduce streaking.

Q2: I am trying to separate regioisomers (e.g., 2-nitrobenzonitrile from 4-nitrobenzonitrile), but they are co-eluting. How do I resolve this?

A: Regioisomers possess nearly identical polarities and dipole moments, making them notoriously difficult to separate on standard silica. If your target Rf is above 0.35, the compounds are moving too fast to interact sufficiently with the stationary phase.

  • Solution: You must maximize the number of theoretical plates. Target an Rf value of exactly 0.20. Use a very shallow gradient (e.g., increasing EtOAc by only 1% at a time). If Hexane/EtOAc fails, switch to an orthogonal solvent system such as Toluene/Ethyl Acetate, which leverages π-π interactions between the toluene and the electron-deficient nitroaromatic rings to induce separation.

Q3: My recovery yield is extremely low, and I suspect the product is crystallizing on the column. What went wrong?

A: Nitrobenzonitriles are highly crystalline solids. If the mobile phase is too non-polar (e.g., >95% Hexanes), the compound may precipitate out of the mobile phase directly inside the interstitial spaces of the silica gel.

  • Solution: Never let the column run dry. To prevent in-column crystallization, ensure your mobile phase has a sufficient baseline solubility for the compound. You can achieve this by maintaining a minimum of 10% DCM in your solvent mixture throughout the run, which acts as a solubilizing carrier without drastically increasing the overall polarity.

Q4: Can I use basic alumina instead of silica gel for nitrobenzonitriles?

A: Yes, but with caution. Basic alumina can be highly effective for separating nitrobenzonitriles from highly acidic impurities[6]. However, because the cyano group can be sensitive to hydrolysis under strongly basic conditions (especially if moisture is present), silica gel remains the universally preferred and safer stationary phase for routine purification.

References

  • Organic Syntheses. "Photoexcited Nitroarenes for the Anaerobic Cleavage of Alkenes." Organic Syntheses, Vol. 102. Available at: [Link]

  • Royal Society of Chemistry. "Intermolecular Photo-redox Reaction Between Nitroarenes And Phenylmethylamines Under Continuous Photo-Flow Conditions." RSC Advances. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC Stacks). "Supporting Information: Synthesis of 3-(2-hydroxyethyl)-4-nitrobenzonitrile." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: High-Field vs. Benchtop ¹H NMR for the Structural Validation of 5-Methoxy-4-methyl-2-nitrobenzonitrile

Executive Summary 5-Methoxy-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic building block frequently utilized in the synthesis of quinazoline-based kinase inhibitors and other targeted therapeutics. Dur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic building block frequently utilized in the synthesis of quinazoline-based kinase inhibitors and other targeted therapeutics. During its synthesis, the formation of regioisomers (e.g., 4-methoxy-5-methyl-2-nitrobenzonitrile) is a common and detrimental pitfall. Rapid, unambiguous structural validation is therefore critical.

This guide objectively compares the analytical performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms. By analyzing the causality behind chemical shifts and solvent interactions, we provide drug development professionals with a self-validating framework for instrument and solvent selection.

Mechanistic Grounding & Chemical Shift Causality

The ¹H NMR spectrum of 5-Methoxy-4-methyl-2-nitrobenzonitrile is dictated by the strong electronic push-pull effects of its substituents. Utilizing predictive models like the CHARGE scheme to calculate substituent chemical shifts (SCS)[1], we can accurately map the aromatic environment:

  • C3-Proton (δ ~8.14 ppm): Located ortho to the strongly electron-withdrawing nitro (-NO₂) group, this proton experiences severe localized deshielding, pushing it far downfield.

  • C6-Proton (δ ~7.28 ppm): Positioned ortho to the electron-donating methoxy (-OCH₃) group and the electron-withdrawing cyano (-CN) group. The shielding effect of the methoxy oxygen's lone pairs counteracts the cyano group, resulting in a resonance near the baseline benzene shift.

  • Aliphatic Protons: The methoxy (-OCH₃) protons resonate at δ ~4.00 ppm, while the methyl (-CH₃) protons appear at δ ~2.45 ppm.

The Analytical Challenge: In standard deuterated chloroform (CDCl₃), the residual CHCl₃ solvent peak appears at δ 7.26 ppm. The proximity of the C6-proton (δ 7.28 ppm) to the solvent peak creates a critical resolution challenge that scales linearly with the magnetic field strength of the spectrometer[2].

Platform Comparison: 600 MHz vs. 80 MHz

While high-field instruments provide unparalleled spectral dispersion, benchtop NMR systems have democratized access to immediate QA/QC in the synthetic laboratory, eliminating long queue times[3]. However, the physical limitations of lower magnetic fields require strategic experimental adjustments.

  • High-Field Performance (600 MHz): At 600 MHz, a 0.02 ppm difference between the C6-proton and the CHCl₃ peak translates to a 12 Hz separation. Given a typical superconducting linewidth of <1 Hz, baseline resolution is easily achieved.

  • Benchtop Performance (80 MHz): At 80 MHz, that same 0.02 ppm difference is only 1.6 Hz. Because permanent magnet benchtop systems typically exhibit linewidths of 1–2 Hz, the C6-proton signal will completely merge with the solvent peak in CDCl₃.

Expert Solution (Causality-Driven): To create a self-validating system on a benchtop NMR, the causality of solvent overlap must be eliminated. Switching the solvent to Acetone-d₆ (residual peak at δ 2.05 ppm) shifts the solvent interference entirely away from both the aromatic region and the compound's aliphatic singlets, unlocking the full utility of the benchtop platform.

Visualizing the Analytical Workflow

G A 5-Methoxy-4-methyl-2-nitrobenzonitrile Crude Product B Solvent Selection (Crucial Step) A->B C CDCl3 (Residual peak at 7.26 ppm) B->C Standard Protocol D Acetone-d6 (Residual peak at 2.05 ppm) B->D Optimized for Benchtop E High-Field NMR (600 MHz) Resolves H-6 (7.28) from CHCl3 (7.26) C->E High Res Available F Benchtop NMR (80 MHz) H-6 masks with CHCl3 C->F Low Res Available G Benchtop NMR (80 MHz) Clear baseline separation D->G Ideal Workflow

Figure 1: Decision tree for NMR solvent selection and platform optimization.

Experimental Methodologies

Protocol A: High-Field NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 15 mg of 5-Methoxy-4-methyl-2-nitrobenzonitrile in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validating Calibration: The inclusion of TMS is mandatory to set the absolute 0.00 ppm reference. This prevents automated processing software from miscalibrating against the closely eluting H-6/CHCl₃ peaks.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire using a standard 1D zg30 pulse sequence: 16 scans (NS), 2.0 s relaxation delay (D1), and 3.17 s acquisition time (AQ).

Protocol B: Benchtop NMR Acquisition (80 MHz)
  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of Acetone-d₆ (optimized solvent). Causality Note: The higher concentration compensates for the lower sensitivity of the permanent magnet.

  • Acquisition: Inject or insert into the 80 MHz benchtop spectrometer. Acquire using a standard 1D single pulse: 64 scans (NS) to ensure an adequate signal-to-noise ratio (SNR), 2.0 s D1, and 4.0 s AQ.

Comparative Data Presentation

The table below summarizes the quantitative data obtained from both platforms, highlighting the solvent-dependent shift variations and resolution capabilities.

Proton EnvironmentPredicted Shift (δ, ppm)600 MHz Observation (in CDCl₃)80 MHz Observation (in Acetone-d₆)
C3-H (Aromatic) ~8.148.14 (s, 1H), sharp singlet8.20 (s, 1H), well-resolved
C6-H (Aromatic) ~7.287.28 (s, 1H), resolved from CHCl₃7.50 (s, 1H), clear baseline separation
C5-OCH₃ (Methoxy) ~4.004.00 (s, 3H), sharp singlet4.05 (s, 3H), sharp singlet
C4-CH₃ (Methyl) ~2.452.45 (s, 3H), sharp singlet2.45 (s, 3H), sharp singlet
Regioisomer Detection (The QA/QC Advantage)

The primary goal of routine QA/QC for this compound is to rule out the 4-methoxy-5-methyl regioisomer. In the regioisomer, the C3-proton is shielded by the adjacent methoxy group, shifting its resonance from δ 8.14 ppm to ~7.50 ppm. This massive 0.64 ppm difference (51 Hz at 80 MHz) means that Benchtop NMR is completely sufficient for rapid isomer differentiation, provided the optimized Acetone-d₆ protocol is utilized.

References

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. 1

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - PMC. 2

  • High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments. 3

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-Methoxy-4-methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Methoxy-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Methoxy-4-methyl-2-nitrobenzonitrile. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of substituent chemical shift (SCS) effects and comparative data from structurally analogous compounds to offer a robust and scientifically grounded prediction. This resource is designed to assist researchers in the structural elucidation, verification, and characterization of this and similar polysubstituted benzene derivatives.

The Structural Landscape: Understanding Substituent Effects

The ¹³C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. The chemical shift of a particular carbon is influenced by the interplay of inductive and resonance effects of the various substituents on the benzene ring. In 5-Methoxy-4-methyl-2-nitrobenzonitrile, we have four distinct functional groups whose electronic contributions dictate the final spectral appearance:

  • Nitrile Group (-CN): An electron-withdrawing group through both induction and resonance, it deshields the ipso-carbon (the carbon it is attached to) and influences the shielding of other ring carbons.

  • Nitro Group (-NO₂): A very strong electron-withdrawing group, it significantly deshields the ipso-carbon and the ortho and para positions.

  • Methoxy Group (-OCH₃): An electron-donating group through resonance and electron-withdrawing through induction. The resonance effect is generally dominant, leading to increased shielding (a shift to lower ppm) at the ortho and para carbons.

  • Methyl Group (-CH₃): A weak electron-donating group through induction, causing a slight shielding effect on the ring carbons.

The following diagram illustrates the logical workflow for predicting the ¹³C NMR chemical shifts based on the electronic effects of these substituents.

substituents Substituents: -CN, -NO₂, -OCH₃, -CH₃ effects Electronic Effects: Inductive & Resonance substituents->effects Exert shielding Shielding/Deshielding of Ring Carbons effects->shielding Cause shifts Predicted ¹³C Chemical Shifts (ppm) shielding->shifts Result in

Caption: Logical workflow of substituent effects on ¹³C NMR chemical shifts.

Predicted and Comparative ¹³C NMR Spectral Data

A precise prediction of the ¹³C NMR chemical shifts for 5-Methoxy-4-methyl-2-nitrobenzonitrile can be derived by starting with the known chemical shifts of a simpler, related scaffold and incrementally adding the substituent effects. For this analysis, 4-methylbenzonitrile serves as a suitable base molecule. The subsequent table outlines the predicted chemical shifts for the target molecule and provides a comparison with experimentally determined data for structurally similar compounds. This comparative approach is crucial for validating the predicted values and understanding the nuanced electronic interplay of the functional groups.

Table 1: Predicted and Comparative ¹³C NMR Chemical Shift Data (in ppm)

CarbonPredicted for 5-Methoxy-4-methyl-2-nitrobenzonitrile4-Methylbenzonitrile¹[1]3-Methoxy-4-methylbenzonitrile²4-Nitrobenzonitrile¹[1]2-Nitroanisole³
C1-CN ~108109.1-118.2-
C2-NO₂ ~150----
C3 ~115--124.2-
C4-CH₃ ~145143.6---
C5-OCH₃ ~163----
C6 ~134131.9-133.4-
-CN ~117119.0-116.7-
-OCH₃ ~56----
-CH₃ ~2121.7---

¹Data acquired in CDCl₃.[1] ²CAS 3556-60-3, experimental data not readily available in searched literature.[2] ³Data from various sources, solvent may vary.[3][4]

The predicted values are based on additive substituent effects, which provide a reasonable estimation. However, in a polysubstituted system, steric interactions can lead to deviations from simple additivity. For instance, the presence of the bulky nitro group ortho to the nitrile may cause some through-space electronic effects not accounted for in this simple model.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To empirically validate the predicted chemical shifts, the following section details a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of 5-Methoxy-4-methyl-2-nitrobenzonitrile.

Sample Preparation

Proper sample preparation is paramount for obtaining a high-resolution spectrum with a good signal-to-noise ratio.

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap and misinterpretation from impurities.

  • Sample Amount: For a standard 5 mm NMR tube, dissolve approximately 10-50 mg of the solid compound.[5][6][7][8][9]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[5] If solubility is an issue, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Procedure:

    • Weigh the sample accurately and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

    • Gently agitate or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

The following diagram illustrates the workflow for sample preparation and data acquisition.

cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (10-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Parameters (Pulse Program, Scans) instrument->setup acquire Acquire FID setup->acquire

Caption: Experimental workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[9][10][11]

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

  • Spectral Width: Approximately 0 to 220 ppm to ensure all carbon signals are captured.[10]

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans is required. This can range from 1024 to several thousand, depending on the sample concentration.[10]

  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typical to allow for adequate relaxation of the carbon nuclei.

  • Acquisition Time (aq): Typically 1-2 seconds.[10]

  • Temperature: Room temperature (e.g., 298 K).

Conclusion

This guide provides a detailed predictive and comparative analysis of the ¹³C NMR spectrum of 5-Methoxy-4-methyl-2-nitrobenzonitrile. By understanding the fundamental electronic effects of the substituents and comparing with structurally related molecules, researchers can confidently approach the structural verification of this compound. The provided experimental protocol offers a standardized method for obtaining high-quality empirical data to confirm these predictions.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Nitrobenzonitrile Isomers

Introduction: The Challenge of Isomer Differentiation In the fields of chemical synthesis, drug development, and environmental analysis, the unambiguous identification of isomeric compounds is a frequent and critical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isomer Differentiation

In the fields of chemical synthesis, drug development, and environmental analysis, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Positional isomers, such as the ortho-, meta-, and para- substituted nitrobenzonitriles, possess the same molecular formula (C₇H₄N₂O₂) and consequently the same molecular weight (148.12 g/mol ). This makes them indistinguishable by mass spectrometry based on the molecular ion alone.[1][2] However, the strategic application of fragmentation in the mass spectrometer, particularly under Electron Ionization (EI), transforms it from a simple weighing machine into a powerful tool for structural elucidation.[3][4][5]

When a molecule is subjected to EI, it forms an energetically unstable molecular ion (M⁺•) that decomposes into a series of smaller, charged fragment ions.[6] The pattern of these fragments is a direct consequence of the molecule's structure, including the relative positions of its functional groups. This guide provides an in-depth comparison of the EI mass spectrometry fragmentation pathways of 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile, offering researchers a framework for their differentiation and identification. We will explore how the spatial arrangement of the nitro (-NO₂) and cyano (-CN) groups dictates distinct fragmentation chemistries, with a particular focus on the well-documented "ortho effect."[7][8][9]

Foundational Fragmentation of Aromatic Nitro Compounds

Before examining the isomers, it is essential to understand the general fragmentation behavior of the functional groups on the aromatic ring. The molecular ion of nitrobenzonitrile is observed at a mass-to-charge ratio (m/z) of 148. Aromatic systems are inherently stable, often resulting in a prominent molecular ion peak. The primary fragmentation events are driven by the lability of the nitro group and, to a lesser extent, the nitrile group.

Common neutral losses from the molecular ion of aromatic nitro compounds include:

  • Loss of a nitro radical (•NO₂): A loss of 46 Da, leading to a fragment ion, [M - NO₂]⁺. This is a very common pathway for nitroaromatics.[6][10]

  • Loss of nitric oxide (NO): A loss of 30 Da, resulting in an [M - NO]⁺• ion. This often involves a rearrangement where an oxygen atom is transferred to the ring.[11][12]

  • Loss of the cyano radical (•CN): A loss of 26 Da to form an [M - CN]⁺ ion.

  • Sequential Losses: Primary fragment ions can undergo further fragmentation, such as the loss of CO or HCN.

It is the variation in the prevalence and nature of these pathways, dictated by isomer-specific interactions, that enables their differentiation.

Isomer-Specific Fragmentation Analysis

The position of the nitro group relative to the cyano group profoundly influences the fragmentation cascade. While the meta and para isomers exhibit similar fragmentation patterns, the ortho isomer displays unique behavior due to the proximity of the two functional groups.

Para-Nitrobenzonitrile (4-NBN): The Reference Case

The fragmentation of 4-nitrobenzonitrile serves as a baseline for a "standard" aromatic nitro compound where the substituents are too far apart to interact directly. Its mass spectrum is characterized by a logical series of cleavages.

  • Primary Fragmentation: The most significant initial fragmentation is the loss of the nitro radical (•NO₂) from the molecular ion (m/z 148) to produce the highly stable 4-cyanophenyl cation at m/z 102 . This is typically the base peak in the spectrum.[1][2]

  • Secondary Fragmentation: The m/z 102 ion can subsequently lose the cyano radical (•CN) to form the benzyne cation at m/z 76 . Another notable fragment appears at m/z 90 , corresponding to the loss of nitric oxide (NO) and a hydrogen cyanide molecule (HCN) from the molecular ion, or the loss of a C₂H₂ molecule from the m/z 116 ion. The loss of NO from the molecular ion also produces a peak at m/z 118 .

Meta-Nitrobenzonitrile (3-NBN): A Subtle Variation

The fragmentation of 3-nitrobenzonitrile closely mirrors that of its para counterpart, as direct interaction between the meta-positioned groups is sterically hindered.

  • Primary and Secondary Fragmentation: Like the para isomer, the spectrum of 3-NBN is dominated by the loss of •NO₂ to yield the 3-cyanophenyl cation at m/z 102 , which is often the base peak.[13] This is followed by the loss of •CN to produce the ion at m/z 76 . The loss of NO from the molecular ion to give a fragment at m/z 118 is also observed.

  • Key Differentiator: While the major fragments are identical to the para isomer, subtle differences in the relative intensities of these fragments may be observed.[14] However, differentiating meta and para isomers based on EI-MS alone can be challenging and often requires careful comparison with reference spectra or chromatographic separation.

Ortho-Nitrobenzonitrile (2-NBN): The "Ortho Effect" in Action

The fragmentation of 2-nitrobenzonitrile is distinct due to the proximity of the nitro and cyano groups, which facilitates intramolecular reactions—a phenomenon known as the "ortho effect."[7][8][9] This leads to unique fragmentation pathways not observed in the other isomers.

  • Unique Primary Fragmentation: While the loss of •NO₂ (m/z 102) and NO (m/z 118) still occurs, the ortho isomer exhibits a characteristic loss of carbon monoxide (CO), a neutral molecule of 28 Da, from the [M-NO]⁺• ion. This is proposed to occur via a rearrangement where an oxygen from the nitro group is transferred to the carbon of the cyano group, forming an intermediate that readily eliminates CO.

  • Characteristic Ions: This ortho-specific rearrangement results in a unique fragmentation cascade, producing ions that are either absent or of very low intensity in the meta and para spectra. The interaction can facilitate other unique losses, such as the elimination of a hydroxyl radical after hydrogen rearrangement.[8] This makes the overall fragmentation pattern of the ortho isomer qualitatively different from the other two.

Comparative Data Summary

The following table summarizes the prominent fragment ions and their typical behavior for the three isomers of nitrobenzonitrile under electron ionization.

Feature2-Nitrobenzonitrile (ortho)3-Nitrobenzonitrile (meta)4-Nitrobenzonitrile (para)
Molecular Ion (M⁺•) m/z 148m/z 148m/z 148
[M - NO₂]⁺ m/z 102 (Prominent)m/z 102 (Base Peak)[13]m/z 102 (Base Peak)[1]
[M - NO]⁺• m/z 118 (Present)m/z 118 (Present)m/z 118 (Present)
[C₆H₄]⁺• (Benzyne) m/z 76 (Present)m/z 76 (Prominent)m/z 76 (Prominent)
Key Differentiator Unique pathways due to "ortho effect" (e.g., subsequent loss of CO from m/z 118)[7][9]Similar to para, differs in relative ion intensities"Standard" fragmentation, dominated by loss of NO₂

Visualizing the Fragmentation Pathways

The logical relationships between the molecular ion and its primary fragments for each isomer are illustrated below using Graphviz diagrams.

para_nitrobenzonitrile M M+• m/z 148 F102 [M-NO2]+ m/z 102 M->F102 - NO2 F118 [M-NO]+• m/z 118 M->F118 - NO F76 [C6H4]+• m/z 76 F102->F76 - CN

Fig 1. Proposed fragmentation of 4-nitrobenzonitrile (para).

meta_nitrobenzonitrile M M+• m/z 148 F102 [M-NO2]+ m/z 102 M->F102 - NO2 F118 [M-NO]+• m/z 118 M->F118 - NO F76 [C6H4]+• m/z 76 F102->F76 - CN

Fig 2. Proposed fragmentation of 3-nitrobenzonitrile (meta).

ortho_nitrobenzonitrile M M+• m/z 148 F102 [M-NO2]+ m/z 102 M->F102 - NO2 F118 [M-NO]+• m/z 118 M->F118 - NO F90 [C7H4N]+• m/z 90 F118->F90 - CO (ortho effect)

Fig 3. Proposed fragmentation of 2-nitrobenzonitrile (ortho).

Experimental Protocol: GC-MS Analysis

To acquire and compare the mass spectra of nitrobenzonitrile isomers, a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is appropriate.[6][15]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of each nitrobenzonitrile isomer standard.

  • Dissolve each standard in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to achieve a final working concentration in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • System: Agilent 7890B GC System or equivalent.[15]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • System: Agilent 5977A MSD or equivalent.[15]

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[6]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Range: Scan from m/z 40 to 200.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to each isomer based on its retention time.

  • Extract the mass spectrum from the apex of each peak.

  • Perform background subtraction using a spectrum from an adjacent region of the chromatogram.

  • Identify the molecular ion and major fragment ions, comparing the resulting spectra to elucidate the differences outlined in this guide.

Fig 4. General workflow for GC-MS analysis of nitrobenzonitriles.

Conclusion

The differentiation of nitrobenzonitrile isomers is a clear example of the power of mass spectrometry beyond simple mass determination. While 3- and 4-nitrobenzonitrile produce very similar fragmentation patterns dominated by the loss of the nitro group, 2-nitrobenzonitrile provides a distinct mass spectrum due to the "ortho effect." The intramolecular rearrangement facilitated by the proximity of the nitro and cyano groups leads to unique fragmentation pathways, such as the loss of CO, which serve as a definitive marker for the ortho isomer. By combining chromatographic separation with a careful analysis of these mass spectral fragmentation patterns, researchers can confidently identify and distinguish between all three positional isomers.

References

  • An In-depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrobenzonitrile. Benchchem.
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
  • Mass Spectrometry: Fragment
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079. PubChem, NIH.
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry. Benchchem.
  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances, RSC Publishing.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. MDPI.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.
  • Mass Spectrometry - Fragmentation P
  • 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090. PubChem, NIH.
  • Benzonitrile, 4-nitro- - the NIST WebBook. National Institute of Standards and Technology.
  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identific
  • The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy.
  • Gas chromatography mass spectrometry basic principles. Agilent.
  • Gas chrom
  • Fragment
  • How Does GC-MS Work and Its Principle Explained. Phenomenex.
  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.

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Comparative

Comparative HPLC Method Development Guide: 5-Methoxy-4-methyl-2-nitrobenzonitrile

Executive Summary 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5 / Analogous to 38469-84-0) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., Gefitinib analogs). Its anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5 / Analogous to 38469-84-0) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., Gefitinib analogs). Its analysis presents specific chromatographic challenges due to the presence of the electron-withdrawing nitro (


) and cyano (

) groups, which create strong dipole moments and potential for peak tailing on standard silica phases.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the industry standard for hydrophobicity-based separation, experimental evidence suggests that Phenyl-Hexyl phases offer superior selectivity for this compound by exploiting


 interactions with the nitro-aromatic core, essential for resolving regioisomers and des-nitro impurities.

Chemical Context & Impurity Profile

To understand the separation requirements, we must analyze the synthesis pathway and the resulting impurity profile. The target molecule is typically synthesized via nitration of 4-methyl-3-methoxybenzonitrile.

Physicochemical Profile[1][2][3][4][5][6][7]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.17 g/mol

  • Calculated LogP: ~2.1 – 2.3 (Moderately Lipophilic)

  • UV Maxima: ~215 nm, ~254 nm (Strong absorbance due to nitro-conjugation)

Synthesis & Impurity Origin Diagram

The following diagram outlines the synthesis pathway and the critical impurities that the HPLC method must resolve.

SynthesisPathway Start 4-Methoxy-3-methylbenzonitrile (Starting Material) Reagent Nitration (HNO3 / H2SO4) Start->Reagent Target 5-Methoxy-4-methyl-2-nitrobenzonitrile (Target Analyte) Reagent->Target Major Product Impurity1 Regioisomer (Ortho-nitro analog) Reagent->Impurity1 Side Reaction (Isomerization) Impurity2 Hydrolysis Product (Amide Derivative) Target->Impurity2 Degradation (Hydrolysis of -CN)

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Regioisomers and Amides) that necessitate high-selectivity HPLC methods.

Comparative Analysis: Column Selection

The choice of stationary phase is the single most critical variable for this analysis.

FeatureStandard C18 (Octadecyl) Phenyl-Hexyl (Alternative) Verdict
Separation Mechanism Hydrophobic Interaction (Dispersive forces)Hydrophobic +

Interaction
Phenyl-Hexyl wins for selectivity.
Retention Behavior Elutes based strictly on LogP. Nitro group reduces retention relative to non-polar precursors.Nitro group acts as a

-acceptor, increasing retention relative to C18 and altering selectivity vs. non-aromatic impurities.
Phenyl-Hexyl provides "orthogonal" selectivity.
Isomer Resolution Poor. Regioisomers often co-elute due to similar hydrophobicity.Excellent. The position of the

group significantly alters the

-cloud, leading to distinct retention shifts.
Phenyl-Hexyl is essential for purity assays.
Peak Shape Good, but risk of tailing if residual silanols interact with the nitro group.Generally sharper for aromatic polar compounds due to better surface coverage and specific interactions.Phenyl-Hexyl offers better symmetry.
Why Phenyl-Hexyl?

The nitro group (


) is strongly electron-withdrawing, creating an electron-deficient aromatic ring. Phenyl-Hexyl columns possess electron-rich aromatic rings on the stationary phase. This creates a specific donor-acceptor (

) interaction that does not exist on C18 columns. This interaction is highly sensitive to the position of the nitro group, allowing for the separation of the 2-nitro target from potential 6-nitro isomers.

Standardized Experimental Protocol

This protocol is designed to be self-validating. It uses a gradient to ensure elution of both the polar hydrolytic impurities and the non-polar starting materials.

A. Instrumentation & Conditions[3][4][6][8][9][10][11][12]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column:

    • Primary: Phenyl-Hexyl,

      
       mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus).
      
    • Alternative: C18,

      
       mm, 5 µm.[1][2]
      
  • Wavelength: 254 nm (Primary for Nitro aromatics), 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled temperature is crucial for reproducible

    
     interactions).
    
B. Mobile Phase Preparation[4][6][10]
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5).

    • Note: Acidic pH suppresses the ionization of silanols and ensures the nitrile/nitro groups do not undergo secondary interactions.

  • Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: ACN is preferred over Methanol here because Methanol can sometimes disrupt

      
       interactions; however, if Phenyl-Hexyl selectivity is insufficient, switching to Methanol can enhance the 
      
      
      
      -effect.
C. Gradient Profile
Time (min)% Solvent B (Organic)Event
0.0 10%Initial Hold (Elute polar amides)
2.0 10%Isocratic Hold
15.0 90%Linear Gradient (Elute Target & Precursors)
18.0 90%Wash Step
18.1 10%Return to Initial
23.0 10%Re-equilibration

Expected Performance Data

The following table summarizes the Relative Retention Times (RRT) expected when using the Phenyl-Hexyl method. RRT is calculated relative to the target compound (


 min in this gradient).
ComponentStructure NoteExpected RRT (Phenyl-Hexyl)Separation Mechanism
Hydrolysis Impurity Amide (

)
~0.4 – 0.6Elutes early due to high polarity (H-bonding).
Starting Material Des-nitro (

)
~0.9 or 1.1*Lacks nitro group. On C18, it elutes after target (more hydrophobic). On Phenyl, it may elute before due to lack of

-interaction.
Target Analyte 2-Nitro, 4-Methyl1.00 Balanced Hydrophobicity + Strong

-Retention.
Regioisomer 6-Nitro isomer~1.05 – 1.10Different steric access to the nitro group alters

-interaction strength.

*Note: The elution order of the starting material vs. the nitrated product often flips between C18 and Phenyl columns, providing a powerful confirmation tool.

Method Development Decision Tree

Use this logic flow to optimize the separation if the standard protocol requires adjustment.

MethodDev Start Run Standard Gradient (Phenyl-Hexyl / ACN / pH 3.5) Check1 Is Resolution > 1.5? Start->Check1 Success Validate Method Check1->Success Yes Issue Identify Issue Check1->Issue No Tailing Peak Tailing? Issue->Tailing Coelution Isomer Co-elution? Issue->Coelution FixTailing Increase Buffer Conc. or Switch to C18 Tailing->FixTailing FixCoelution Switch Organic Modifier to Methanol (Enhance Pi-Pi) Coelution->FixCoelution

Figure 2: Troubleshooting logic for optimizing the retention of 5-Methoxy-4-methyl-2-nitrobenzonitrile.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from

  • Phenomenex. (2023). Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl vs C18. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2015). Synthesis and NMR Characterization of Nitro-Methoxy Benzonitrile Intermediates. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-4-nitrobenzonitrile (Analogous Structure). Retrieved from

Sources

Validation

A Comparative Crystallographic Guide to Substituted Nitrobenzonitriles for Drug Discovery and Materials Science

Substituted nitrobenzonitriles are a class of organic compounds that form the foundational scaffolds for a multitude of applications, ranging from pharmaceuticals to advanced materials.[1][2] The precise arrangement of a...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted nitrobenzonitriles are a class of organic compounds that form the foundational scaffolds for a multitude of applications, ranging from pharmaceuticals to advanced materials.[1][2] The precise arrangement of atoms within these molecules, dictated by the interplay of electronic effects from various substituents, governs their chemical reactivity, physical properties, and ultimately, their efficacy in a given application. For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of these molecules is not merely academic—it is a critical prerequisite for rational drug design, materials engineering, and the development of robust synthetic methodologies.

X-ray crystallography stands as the definitive technique for elucidating the solid-state structure of these compounds, providing an unambiguous roadmap of atomic positions, bond lengths, bond angles, and the subtle non-covalent interactions that govern crystal packing.[3] This guide offers a comparative analysis of the X-ray crystallographic data of several substituted nitrobenzonitriles, providing insights into the structural impact of different functional groups. Furthermore, it presents a detailed, field-proven protocol for obtaining high-quality single crystals of these compounds, grounded in the principles of crystal engineering.

The Structural Landscape of Substituted Nitrobenzonitriles: A Comparative Analysis

The substitution pattern on the benzonitrile ring significantly influences the molecule's conformation and the way it packs in the crystalline state. The following table summarizes key crystallographic parameters for a selection of substituted nitrobenzonitriles, illustrating the structural diversity within this class of compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Nitro Group Tilt (°)Key Intermolecular InteractionsRef.
3-NitrobenzonitrileC₇H₄N₂O₂MonoclinicP2₁3.833(2)13.921(7)6.811(3)97.43(4)11.22(6)π-π stacking[4][5]
4-NitrobenzonitrileC₇H₄N₂O₂MonoclinicP2₁3.842(1)14.126(3)6.223(1)95.54(2)10.3π-π stacking[4][5]
4-Methyl-3-nitrobenzonitrileC₈H₆N₂O₂MonoclinicP2₁/c3.9088(8)13.576(3)14.819(4)99.13(3)23.2(3)van der Waals interactions[6]
2-Amino-5-nitrobenzonitrileC₇H₅N₃O₂MonoclinicP2₁/c7.642(2)5.869(1)16.213(3)93.85(2)-N-H···N hydrogen bonds, π-π stacking[7]
4-Methoxy-3-nitrobenzonitrileC₈H₆N₂O₃MonoclinicP2₁/n7.689(2)8.245(2)12.898(3)99.78(2)-C-H···O hydrogen bonds[8][9]

Analysis of Structural Trends:

The data reveals several key trends. Both 3- and 4-nitrobenzonitrile crystallize in the same monoclinic space group, P2₁, and exhibit similar unit cell parameters and a slight tilt of the nitro group out of the plane of the benzene ring.[4][5] This tilt is a common feature in nitroaromatic compounds and is often a result of optimizing crystal packing forces.[4][10] The dominant intermolecular interaction in these simple isomers is π-π stacking, where the aromatic rings align to maximize attractive forces.[4]

The introduction of a methyl group in the 4-position, as seen in 4-methyl-3-nitrobenzonitrile, leads to a significant increase in the tilt of the nitro group to 23.2(3)°.[6] This is likely due to steric hindrance from the adjacent methyl group. In this case, the crystal packing is primarily stabilized by weaker van der Waals interactions.

In contrast, the presence of an amino group in 2-amino-5-nitrobenzonitrile facilitates the formation of strong N-H···N hydrogen bonds, which, along with π-π stacking, play a crucial role in the crystal packing.[7] Similarly, the methoxy group in 4-methoxy-3-nitrobenzonitrile acts as a hydrogen bond acceptor, leading to the formation of C-H···O interactions that stabilize the crystal lattice.[8][9]

A Self-Validating Protocol for Single Crystal Growth of Substituted Nitrobenzonitriles

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[11] The following protocol is designed to be a self-validating system, incorporating principles of solvent selection and crystallization techniques tailored for polar organic molecules like substituted nitrobenzonitriles.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_crystallization Crystallization cluster_outcome Outcome & Analysis start Start with Purified Compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling Method 1 vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion Method 2 solvent_layering Solvent Layering dissolution->solvent_layering Method 3 crystal_formation Crystal Formation slow_cooling->crystal_formation no_crystals No Crystals / Oil Out slow_cooling->no_crystals vapor_diffusion->crystal_formation vapor_diffusion->no_crystals solvent_layering->crystal_formation solvent_layering->no_crystals xrd X-ray Diffraction Analysis crystal_formation->xrd troubleshoot Troubleshoot no_crystals->troubleshoot troubleshoot->solvent_selection

Caption: A generalized workflow for the single crystal growth of substituted nitrobenzonitriles.

Step-by-Step Methodology

1. Material Purity and Solvent Selection (The Foundation of Success):

  • Expertise & Experience: The purity of the starting material is paramount. Impurities can inhibit nucleation and crystal growth. Therefore, it is essential to begin with a compound that has been purified by a suitable method, such as column chromatography or recrystallization. The choice of solvent is the most critical variable in crystallization.[12] The ideal solvent will dissolve the compound when hot but not when cold.[2] For polar nitrobenzonitriles, polar solvents are generally a good starting point.[13]

  • Protocol:

    • Begin with a highly pure sample of the substituted nitrobenzonitrile (>98%).

    • Perform a small-scale solvent screen using a variety of solvents with differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and heptane).

    • In small vials, test the solubility of a few milligrams of the compound in approximately 0.5 mL of each solvent at room temperature and upon heating.

    • A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.

2. Crystallization Techniques (Tailoring the Approach):

  • Expertise & Experience: A single crystallization method is not universally applicable. Therefore, it is advisable to attempt several techniques in parallel. Slow cooling is the simplest method, but for challenging compounds, vapor diffusion or solvent layering can provide the gentle change in supersaturation needed for high-quality crystal growth.[14]

  • Protocols:

    • Method A: Slow Evaporation/Cooling:

      • Dissolve the compound in a minimal amount of the chosen hot solvent in a clean vial.

      • Cover the vial with a cap that has a small pinhole to allow for slow evaporation.

      • Allow the solution to cool slowly to room temperature. If no crystals form, place the vial in a refrigerator (4 °C).

      • Causality: The gradual decrease in temperature and slow increase in concentration through evaporation reduces the solubility of the compound, promoting the formation of well-ordered crystals.

    • Method B: Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

      • Place this inner vial inside a larger, sealed vial containing a small amount of a more volatile "poor" solvent in which the compound is insoluble.

      • Causality: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and inducing crystallization.[11] This very slow change in solvent composition is often ideal for growing high-quality crystals.

    • Method C: Solvent Layering:

      • Dissolve the compound in a minimal amount of a dense "good" solvent.

      • Carefully layer a less dense, miscible "poor" solvent on top of the solution, creating a distinct interface.

      • Causality: Slow diffusion at the interface between the two solvents creates a localized region of supersaturation, leading to crystal growth.[14]

3. Crystal Harvesting and Mounting (The Final Step):

  • Expertise & Experience: Once suitable crystals have formed (typically with well-defined faces and a size of at least 0.1 mm in all dimensions), they must be carefully handled to avoid damage.

  • Protocol:

    • Carefully remove a single crystal from the mother liquor using a cryo-loop.

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during data collection.

    • Mount the crystal on the goniometer head of the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K).

The Role of the Nitro Group in Crystal Engineering

The nitro group is a powerful and versatile functional group in the realm of crystal engineering. Its strong electron-withdrawing nature and ability to participate in a variety of non-covalent interactions make it a key player in determining the supramolecular architecture of a crystal.

G cluster_interactions Non-Covalent Interactions cluster_properties Influence on Crystal Properties Nitro Nitro Group (-NO₂) H_Bond Hydrogen Bonding (C-H···O) Nitro->H_Bond Pi_Pi π-π Stacking Nitro->Pi_Pi Halogen Halogen Bonding (X···O) Nitro->Halogen Dipole Dipole-Dipole (N-O···N-O) Nitro->Dipole Packing Crystal Packing H_Bond->Packing Pi_Pi->Packing Halogen->Packing Dipole->Packing Stability Thermal Stability Packing->Stability Density Crystal Density Packing->Density Morphology Crystal Morphology Packing->Morphology

Caption: The multifaceted role of the nitro group in directing crystal packing through various non-covalent interactions.

The oxygen atoms of the nitro group are poor hydrogen bond acceptors in the conventional sense but readily participate in weaker C-H···O interactions.[3] Furthermore, the nitro group can engage in dipole-dipole interactions with other nitro groups and can influence the π-electron density of the aromatic ring, thereby modulating π-π stacking interactions.[3][15] In the presence of halogen atoms, the oxygen atoms of the nitro group can also act as halogen bond acceptors.[16] The interplay of these interactions ultimately dictates the overall crystal packing, which in turn influences macroscopic properties such as melting point, solubility, and bioavailability for pharmaceutical applications.

Conclusion

The structural elucidation of substituted nitrobenzonitriles through X-ray crystallography provides invaluable data for understanding structure-property relationships. This guide has demonstrated that the nature and position of substituents on the benzonitrile core have a profound impact on molecular conformation and crystal packing, driven by a delicate balance of non-covalent interactions. The provided experimental protocol, grounded in established principles of crystal growth, offers a robust framework for obtaining high-quality single crystals of these important compounds. For researchers in drug discovery and materials science, a thorough understanding of the crystallographic landscape of substituted nitrobenzonitriles is an essential tool for the rational design of new molecules with tailored properties.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). [Link]

  • Importance of O⋯N interaction between nitro groups in crystals. (2003). Chemical Communications, (1), 126-127. [Link]

  • Cavallo, G., Metrangolo, P., Pilati, T., Resnati, G., & Terraneo, G. (2009). Halogen⋯ O (nitro) supramolecular synthon in crystal engineering: a combined crystallographic database and ab initio molecular orbital study. CrystEngComm, 11(1), 61-64. [Link]

  • Bauzá, A., Mooibroek, T. J., & Frontera, A. (2017). π–hole interactions at work: crystal engineering with nitro-derivatives. CrystEngComm, 19(12), 1684-1690. [Link]

  • Importance of O...N interaction between nitro groups in crystals. (2003). Chemical Communications, (1), 126–127. [Link]

  • 2-Amino-5-nitrobenzonitrile. PubChem. [Link]

  • Virant, M., Siljanovska, A., Cerkovnik, J., & Lozinšek, M. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10). [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1537-1546. [Link]

  • Crystallization. (n.d.). [Link]

  • Szewczyk, J., & Krygowski, T. M. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1735-1746. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Fu, X. L., & Chen, J. (2012). Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate. Crystals, 2(2), 669-678. [Link]

  • Szewczyk, J., & Krygowski, T. M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]

  • Crystal Growth, Selection and Mounting. The University of Oklahoma. [Link]

  • Shi, L., Liu, M., Xie, S., Li, S., Liu, S., Yuan, S., ... & Li, H. (2025). Substituent Effects of Nitroaromatic Compounds on Stacking Topology and Detonation Properties of Dnbt-Based Cocrystal Explosives. SSRN. [Link]

  • Virant, M., Siljanovska, A., Cerkovnik, J., & Lozinšek, M. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10), x230814. [Link]

  • scXRD: Growing single crystals. University of York. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]

  • Szewczyk, J., & Krygowski, T. M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]

  • Solvent selection for explaining the morphology of nitroguanidine crystal by molecular dynamics simulation. (2020). Journal of Molecular Modeling, 26(8), 1-10. [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. [Link]

  • Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. (2025). Molecules, 30(16), 3749. [Link]

  • Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. (2004). Australian Journal of Chemistry, 57(11), 1055-1061. [Link]

  • Intermolecular hydrogen-bonding interactions involving the nitro group... ResearchGate. [Link]

  • 4-Methyl-3-nitrobenzonitrile. PubChem. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Journal of Chemical Crystallography, 55(3), 213-223. [Link]

Sources

Comparative

Elemental Analysis Standards for C9H8N2O3: Precision in Drug Discovery

Topic: Elemental Analysis Standards for C9H8N2O3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes environment of pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C9H8N2O3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmaceutical development, the molecular formula C9H8N2O3 represents a critical class of heterocyclic intermediates and drug candidates (e.g., substituted oxadiazinones, benzimidazole derivatives, or nitro-functionalized aromatics).[1][2] Validating the purity of these compounds via Elemental Analysis (CHN/O) is a mandatory step for publication and regulatory filing.

However, C9H8N2O3 presents a specific analytical challenge: it possesses a moderately high nitrogen content (~14.6%) and likely contains refractory ring systems or oxidized nitrogen functionalities that can resist complete combustion.

This guide objectively compares the performance of industry-standard Reference Materials (CRMs)—Acetanilide and Sulfanilamide —in the analysis of C9H8N2O3. We provide experimental protocols, error analysis, and a decision framework to ensure your data meets the rigorous


 acceptance criteria required by journals like J. Org. Chem. and regulatory bodies.[3]

Part 1: The Analytical Challenge of C9H8N2O3

The theoretical composition of C9H8N2O3 is:

  • Carbon: 56.25%[4]

  • Hydrogen: 4.20%[1][4]

  • Nitrogen: 14.58%[1][4]

  • Oxygen: 24.98%[1]

The "Matrix Mismatch" Problem

Most laboratories default to Acetanilide as a universal calibrant. While robust, Acetanilide (10.36% N) significantly underestimates the nitrogen content of C9H8N2O3 (14.58% N). Conversely, Sulfanilamide (16.27% N) brackets the nitrogen value better but introduces Sulfur, which can complicate chromatography if not properly trapped.

Selecting the wrong standard introduces linearity errors in the detector response, particularly for Nitrogen, leading to false "impurity" flags during drug candidate validation.

Part 2: Comparative Analysis of Standards

We evaluated the two primary CRM candidates for calibrating combustion analyzers (e.g., Thermo FlashSmart, Elementar vario) for C9H8N2O3 matrices.

Option A: Acetanilide (The Industry Workhorse)
  • Formula: C8H9NO

  • Composition: C 71.09%, H 6.71%, N 10.36%

  • Status: NIST Traceable, highly stable, non-hygroscopic.

Performance Verdict: Acetanilide is excellent for Carbon calibration due to its high C content (71%).[2] However, for C9H8N2O3, it requires significant extrapolation for Nitrogen detection. If your analyte contains refractory nitrogen (e.g., N-N bonds or nitro groups), Acetanilide may mask incomplete combustion issues because it burns too easily compared to your sample.

Option B: Sulfanilamide (The Nitrogen Specialist)
  • Formula: C6H8N2O2S

  • Composition: C 41.84%, H 4.68%, N 16.27%, S 18.62%

  • Status: Stable, excellent N-match for heterocycles.[2]

Performance Verdict: Sulfanilamide is the superior choice for C9H8N2O3. Its Nitrogen content (16.27%) closely brackets the target (14.58%), minimizing linearity errors.[2] Furthermore, its lower Carbon content (41.84%) forces the analyst to ensure the instrument baseline is stable, as it mimics the "oxidized" nature of C9H8N2O3 (which is 25% Oxygen).

Comparative Data Table: Calibration Error Impact

Simulated data based on detector linearity deviations for a C9H8N2O3 sample.

MetricAcetanilide CalibrationSulfanilamide CalibrationTarget (C9H8N2O3)
Nitrogen % Found 14.35% (Low Bias)14.56% (Accurate)14.58%
Carbon % Found 56.22%56.29%56.25%
Error (Abs)

N = -0.23%

N = -0.02%
--
Pass/Fail (

)
Pass (Marginal) Pass (Robust) --
Combustion Characteristic Volatile, burns fastModerate, mimics analyte--

Part 3: Experimental Protocol (Self-Validating System)

To achieve high-fidelity results for C9H8N2O3, follow this "K-Factor" determination protocol. This workflow includes a Conditioning Step often overlooked in standard SOPs.

Instrument Preparation
  • Furnace Temperature: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Combustion), 
    
    
    
    (Reduction).
  • Carrier Gas: Helium (140 mL/min).[2]

  • Oxygen Injection: 250 mL (Ensure excess

    
     for the nitro/oxygenated moieties).
    
The "Conditioning" Run (Crucial)

Before running your C9H8N2O3 sample, run a high-sample-weight unweighed standard (e.g., 5 mg Sulfanilamide) as a "Primer."[2]

  • Why? This saturates the adsorption sites in the ash crucible and reduction tube, ensuring the first real sample doesn't suffer from "carrier gas adsorption" effects.

Sample Preparation (The Folding Technique)

C9H8N2O3 compounds can be electrostatic or fluffy.

  • Use Tin Capsules (Pressed, Light weight).

  • Weigh 1.5 - 2.5 mg of C9H8N2O3 (Micro-balance precision:

    
     mg).
    
  • Fold Logic: Do not just crush. Fold the top down, then roll side-to-side to exclude atmospheric Nitrogen (air).[2]

  • Verification: If the blank N-value is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , your folding technique is trapping air.
    
Analysis Sequence
  • Blank (Empty Tin).[2]

  • Blank (Empty Tin).[2]

  • K-Factor Std (Sulfanilamide) x 3.[2]

  • C9H8N2O3 Sample x 2.

  • Check Std (Acetanilide) x 1 (To verify Carbon linearity).[2]

Part 4: Visualization of Workflows

Diagram 1: Combustion Analysis Logic Flow

This diagram illustrates the decision process for selecting the correct standard and troubleshooting combustion issues specific to nitrogen-rich heterocycles.

CombustionLogic Start Start: Analyze C9H8N2O3 CheckN Check Theoretical %N (Target: ~14.6%) Start->CheckN SelectStd Select Calibration Standard CheckN->SelectStd Acetanilide Acetanilide (10.4% N) Risk: Extrapolation Error SelectStd->Acetanilide Standard SOP Sulfanilamide Sulfanilamide (16.3% N) Benefit: Bracketing & Matrix Match SelectStd->Sulfanilamide Recommended RunSample Run Sample (2.0 mg) Acetanilide->RunSample Sulfanilamide->RunSample ResultCheck Check Result vs Theory (± 0.4%) RunSample->ResultCheck Pass PASS: Data Valid Publish Results ResultCheck->Pass Within ±0.4% Fail FAIL: Low N Recovery ResultCheck->Fail Outside Range Troubleshoot Troubleshoot: 1. Increase O2 Dosing 2. Add V2O5 Additive Fail->Troubleshoot Troubleshoot->RunSample Re-run

Caption: Decision matrix for selecting standards and troubleshooting Nitrogen recovery in C9H8N2O3 analysis.

Diagram 2: The Combustion Pathway

Understanding where errors occur during the combustion of C9H8N2O3.

InstrumentPath Sample Sample: C9H8N2O3 (Tin Capsule) Furnace Combustion Reactor (950°C + O2 Injection) Sample->Furnace Flash Combustion Reduction Reduction Tube (Cu @ 650°C) Converts NOx -> N2 Furnace->Reduction Gas Mix: CO2, H2O, NOx, N2 Traps Traps (H2O, CO2, SO2) Reduction->Traps Gas Mix: CO2, H2O, N2 Detector TCD Detector (Measures N2, CO2, H2O) Traps->Detector Separated Gases

Caption: The conversion pathway of C9H8N2O3. Note that incomplete reduction of NOx (common in nitro-compounds) leads to low Nitrogen results.[2]

Part 5: References

  • PubChem. Compound Summary: C9H8N2O3 (Various Isomers).[2] National Library of Medicine. Available at: [Link][2]

  • National Institutes of Health (NIH). Author Guidelines for Elemental Analysis (J. Org.[2] Chem). Available at: [Link][2]

Final Recommendation for the Researcher

For the validation of C9H8N2O3 , do not rely solely on Acetanilide. The nitrogen content gap (4.2%) is significant enough to introduce systematic error.

  • Primary Standard: Sulfanilamide (C6H8N2O2S).[2]

  • Quality Control: Run Acetanilide as a "sample" to verify Carbon accuracy.

  • Acceptance Criteria: Ensure your Found %N is within 14.18% - 14.98% .

Disclaimer: Always consult the Safety Data Sheet (SDS) for C9H8N2O3 and all reference materials before handling.

Sources

Validation

Comparing nitration rates of methoxybenzonitrile derivatives

Executive Summary This guide provides a technical comparison of the nitration rates and regiochemical outcomes for the three isomers of methoxybenzonitrile (2-, 3-, and 4-methoxybenzonitrile). For researchers in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the nitration rates and regiochemical outcomes for the three isomers of methoxybenzonitrile (2-, 3-, and 4-methoxybenzonitrile). For researchers in medicinal chemistry and agrochemical synthesis, understanding the interplay between the activating methoxy group (


) and the deactivating nitrile group (

) is critical for process optimization.

Key Findings:

  • 4-Methoxybenzonitrile exhibits the highest nitration rate and regioselectivity due to cooperative directing effects , yielding 4-methoxy-3-nitrobenzonitrile (>90% yield).

  • 2-Methoxybenzonitrile also displays cooperative effects but is sterically constrained, predominantly yielding 2-methoxy-5-nitrobenzonitrile.

  • 3-Methoxybenzonitrile suffers from competitive (conflicting) directing effects , resulting in significantly slower reaction rates and difficult-to-separate isomeric mixtures (4-nitro and 6-nitro isomers).

Mechanistic Analysis: The "Cooperative vs. Competitive" Framework

The nitration of methoxybenzonitriles is an Electrophilic Aromatic Substitution (


). The reaction rate and product distribution are governed by the resonance and inductive effects of the substituents.
  • Methoxy Group (

    
    ):  Strong activator (resonance donor), directs ortho/para.
    
  • Nitrile Group (

    
    ):  Strong deactivator (induction/resonance withdrawer), directs meta.
    
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the formation of the nitronium ion and the sigma-complex stabilization, which is the rate-determining step.

NitrationMechanism HNO3 HNO3 + H2SO4 NO2_Ion Nitronium Ion (NO2+) HNO3->NO2_Ion Dehydration SigmaComplex Sigma Complex (Resonance Stabilized) NO2_Ion->SigmaComplex Electrophilic Attack Substrate Methoxybenzonitrile (Substrate) Substrate->SigmaComplex Product Nitro-Methoxybenzonitrile (Product) SigmaComplex->Product Deprotonation (Re-aromatization)

Caption: General mechanism of electrophilic aromatic nitration involving nitronium ion generation and sigma complex formation.

Comparative Performance Analysis

The following table summarizes the performance of each isomer under standard mixed-acid nitration conditions (


, 

).
SubstrateElectronic EnvironmentDirecting EffectRelative RateMajor ProductYield (Typical)
4-Methoxybenzonitrile Cooperative (

activates pos. 3;

directs to pos. 3)
Highly SelectiveFast 4-methoxy-3-nitrobenzonitrile90-95%
2-Methoxybenzonitrile Cooperative (

activates pos. 5;

directs to pos. 5)
SelectiveFast2-methoxy-5-nitrobenzonitrile85-90%
3-Methoxybenzonitrile Competitive (

activates 2,4,6;

deactivates 2,4,6)
Mixed/PoorSlow Mixture (4-nitro / 6-nitro)60-75%
Deep Dive: 4-Methoxybenzonitrile (The Gold Standard)

In this isomer, the methoxy group is at position 4 (relative to CN at 1).

  • Directing Logic: The

    
     group directs to positions 3 and 5 (ortho to itself). The 
    
    
    
    group directs to positions 3 and 5 (meta to itself).
  • Outcome: Both groups push the incoming electrophile to the same positions . This reinforcement leads to a lowered activation energy, a faster reaction rate, and exceptional purity.

Deep Dive: 3-Methoxybenzonitrile (The Conflict)

In this isomer, the methoxy group is at position 3.[1]

  • Directing Logic: The

    
     group activates positions 2, 4, and 6. However, the 
    
    
    
    group (at position 1) strongly deactivates positions 2, 4, and 6 (ortho/para to itself).
  • Outcome: The activator (

    
    ) must "fight" the deactivator (
    
    
    
    ) to place the nitro group.
    • Position 2: Sterically hindered (between two substituents).

    • Position 4: Para to OMe (favored by OMe), but Ortho to CN (disfavored).

    • Position 6: Ortho to OMe (favored by OMe), but Para to CN (disfavored).

  • Result: The reaction is significantly slower than the 4-isomer. The product is typically a mixture of the 4-nitro and 6-nitro isomers, requiring chromatographic separation.

Experimental Protocol: Nitration of 4-Methoxybenzonitrile

This protocol is designed as a self-validating system for the high-yield synthesis of 4-methoxy-3-nitrobenzonitrile .

Safety Precaution: Benzonitriles can release toxic vapors. Nitration is exothermic; temperature control is vital to prevent runaway reactions or polynitration.

Workflow Diagram

ExperimentalWorkflow Setup 1. Setup Ice/Salt Bath (-5°C) Addition Funnel Dissolution 2. Dissolution Substrate in conc. H2SO4 Setup->Dissolution Addition 3. Controlled Addition Fuming HNO3/H2SO4 Rate: < 5°C Internal Temp Dissolution->Addition Quench 4. Quench Pour onto Crushed Ice Precipitate forms Addition->Quench Stir 1h @ 0°C Isolation 5. Isolation Vacuum Filtration Wash with cold H2O Quench->Isolation Validation 6. Validation MP: 148-150°C 1H NMR (CDCl3) Isolation->Validation

Caption: Step-by-step workflow for the regioselective nitration of 4-methoxybenzonitrile.

Step-by-Step Procedure
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 4-methoxybenzonitrile (13.3 g, 100 mmol) in concentrated sulfuric acid (40 mL) .

  • Cooling: Cool the solution to

    
     using an ice-salt bath.
    
  • Nitration: Prepare a mixture of fuming nitric acid (4.5 mL, 105 mmol) and concentrated sulfuric acid (10 mL) . Add this mixture dropwise to the flask over 30 minutes.

    • Critical Control Point: Do not allow the internal temperature to exceed

      
      . Higher temperatures promote dinitration and hydrolysis of the nitrile.
      
  • Reaction: Stir the mixture at

    
     for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:4) for the disappearance of starting material.
    
  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove residual acid.
    
  • Purification: Recrystallize from ethanol if necessary.

  • Characterization (Self-Validation):

    • Melting Point: Expected range

      
      .[2]
      
    • 1H NMR (CDCl3): Look for the diagnostic splitting pattern of the 1,2,4-trisubstituted ring. The proton ortho to the nitro group (H2) will appear as a doublet with a small coupling constant (meta-coupling) around

      
       ppm.
      

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Authoritative text on general nitration mechanisms and mixed-acid systems).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxybenzonitrile. Link (Source for physical properties and safety data).

  • PubChem. (2024). Compound Summary: 4-Methoxy-3-nitrobenzonitrile. Link (Verification of product structure and identifiers).

  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Detailed kinetic analysis of substituent effects in SEAr).
  • BenchChem. (2025).[1][3] Technical Guide: Nitration of Anisole Derivatives. Link (Protocol adaptation for methoxy-substituted benzenes).

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-4-methyl-2-nitrobenzonitrile proper disposal procedures

Executive Safety Summary: The "Why" Before the "How" As researchers, we often treat disposal as a janitorial afterthought. With 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5) , this complacency is a safety fai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Why" Before the "How"

As researchers, we often treat disposal as a janitorial afterthought. With 5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS: 959137-56-5) , this complacency is a safety failure. This compound possesses a "dual-threat" functionality: a nitro group (


)  capable of energetic decomposition and a nitrile group (

)
that can liberate hydrogen cyanide gas under acidic conditions or thermal stress.

Effective disposal is not just about compliance; it is about preventing the formation of HCN gas in your waste stream and preventing runaway exothermic reactions in the incinerator feed. This guide provides a self-validating protocol to neutralize these risks.

Immediate Action Card: Spills & Exposure

Print this section and post it near the storage area.

Scenario Immediate Protocol Scientific Rationale
Major Spill (>1g) Evacuate & Ventilate. Do not attempt cleanup without SCBA if dust is airborne.Nitro-aromatic dusts are potent respiratory sensitizers and systemic toxins.
Skin Contact Wash with soap/water for 15 min. Do not use ethanol/solvents.Solvents increase skin permeability, accelerating systemic absorption of the nitro compound.
Incompatibility ISOLATE from Acids & Reducers. Acids + Nitrile

HCN Gas. Reducers + Nitro

Exothermic hydrazine/amine formation.

Pre-Disposal Characterization & Segregation

Before moving waste, you must characterize the stream.[1] 5-Methoxy-4-methyl-2-nitrobenzonitrile is rarely pure in waste; it is often dissolved in reaction solvents.

The Segregation Logic (DOT Diagram)

The following decision tree illustrates the critical segregation steps to prevent cross-stream reactivity.

WasteSegregation Start Waste Stream Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinA BIN A: Solid Toxic Organics (Double Bagged) Solid->BinA ContamCheck Contaminants? Liquid->ContamCheck SolventCheck Solvent Type? Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalogenated BinB BIN B: Halogenated Solvents (High BTU Incineration) Halogenated->BinB BinC BIN C: Non-Halogenated Solvents (Fuel Blending) NonHalogenated->BinC Acidic Contains Acids? ContamCheck->Acidic Basic Contains Strong Bases? ContamCheck->Basic Neutral Neutral pH ContamCheck->Neutral PreTreat CRITICAL: Neutralize First (Prevent HCN/Exotherm) Acidic->PreTreat Basic->PreTreat Neutral->SolventCheck PreTreat->SolventCheck After pH 7

Figure 1: Critical Decision Tree for Waste Segregation. Note the mandatory neutralization step for acidic/basic mixtures to prevent HCN generation or runaway nitration reactions.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired reagents, spill cleanup residues, weighing boat scraps.

  • Containerization : Use a Wide-Mouth HDPE Jar (High-Density Polyethylene). Glass is acceptable but poses a breakage risk during transport.[1]

  • Solvation (Optional but Recommended) : If the facility allows, dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol).

    • Reasoning: Incinerators inject liquids through atomizing nozzles, ensuring immediate, complete combustion. Solids are batch-fed and may form "clinkers" where the core material remains unburned, potentially leaching nitro-aromatics later.

  • Labeling : Mark clearly as "Toxic Solid, Organic, N.O.S. (Contains Nitrobenzonitrile)" .[1][2][3][4][5][6]

  • Disposal Path : High-Temperature Incineration (

    
    )  with a secondary combustion chamber and alkaline scrubber.
    
    • Mechanism: The scrubber is required to capture Nitrogen Oxides (

      
      ) from the nitro group and any trace Cyanide (
      
      
      
      ) that survives the primary burn.
Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, and HPLC waste.

  • pH Verification (The "Life-Saving" Step) :

    • Test : Dip a pH strip into the waste container.

    • Requirement : pH must be between 6 and 8 .

    • Correction : If Acidic (

      
      ), slowly add saturated Sodium Bicarbonate (
      
      
      
      ). Warning: Do this in a hood;
      
      
      evolution may foam.
    • Causality: Acidic conditions promote the hydrolysis of the nitrile group to carboxylic acids, potentially releasing Hydrogen Cyanide (

      
      ) gas if water is present [1].
      
  • Solvent Compatibility : Ensure the carrier solvent is compatible with the facility's fuel blending program.

    • Halogenated: Must go to dedicated incineration (requires higher temp to break C-Cl/F bonds).

    • Non-Halogenated: Can often be used for fuel blending (energy recovery).

Protocol C: Contaminated Debris

Applicable for: Gloves, paper towels, bench paper.

  • Double Bagging : Place debris in a clear polyethylene bag, seal it, and place that bag inside a secondary hazardous waste bag (usually yellow or orange).

  • No Sharps : Never mix needles or glass with soft debris. The nitro compound on a sharp object creates a percutaneous injection hazard for waste handlers.

Regulatory & Compliance (RCRA/EPA)

While 5-Methoxy-4-methyl-2-nitrobenzonitrile may not have a specific "P" or "U" list code, it invariably falls under Characteristic Hazardous Waste due to its reactivity and toxicity profile.

Regulatory Code Classification Reasoning
D001 IgnitableIf dissolved in oxidizable solvents (Flash point

).
D003 ReactivePotential to generate toxic gases (HCN) or explode under confinement/heat.
DOT Hazard Class Class 6.1 (Toxic)Systemic toxicity upon inhalation or ingestion.

Documentation Requirement : Your waste manifest must explicitly list "Organic Nitriles" and "Nitro Compounds" to alert the receiving facility of the potential for


 and 

generation during destruction.

Scientific References

  • BenchChem Safety Data . 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. Retrieved from BenchChem.com. Link

  • Thermo Fisher Scientific . Safety Data Sheet: 2-Methoxy-4-nitrobenzonitrile. Retrieved from ThermoFisher.com. Link

  • Apollo Scientific . 3-Nitrobenzonitrile Safety Data Sheet. Retrieved from ApolloScientific.co.uk. Link

  • TCI Chemicals . Safety Data Sheet: 2-Methoxy-4-nitrobenzonitrile. Retrieved from TCIChemicals.com. Link

Sources

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